molecular formula C17H25NO4 B3149692 (Rac)-Taltobulin intermediate-1 CAS No. 676487-35-7

(Rac)-Taltobulin intermediate-1

Cat. No.: B3149692
CAS No.: 676487-35-7
M. Wt: 307.4 g/mol
InChI Key: ZWQAFCGLXUTMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Taltobulin intermediate-1 is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQAFCGLXUTMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Taltobulin Intermediate-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and synthetic context of (Rac)-Taltobulin intermediate-1, a key precursor in the synthesis of the potent anti-cancer agent Taltobulin. While detailed experimental protocols from primary patent literature were not accessible through available public search domains, this document compiles the available chemical data and outlines the general synthetic methodology based on published schemes.

Core Chemical Properties

This compound, systematically named N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a crucial building block in the total synthesis of Taltobulin. Its chemical properties are summarized below.

PropertyValueSource
CAS Number 676487-35-7--INVALID-LINK--
Chemical Formula C₁₇H₂₅NO₄--INVALID-LINK--
Molecular Weight 307.38 g/mol --INVALID-LINK--
Synonyms N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine; 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid--INVALID-LINK--

Synthetic Pathway Overview

The synthesis of Taltobulin and its intermediates is a complex process. Based on available literature, the general synthetic route to an enantiomerically pure form of Taltobulin intermediate-1 involves the stereoselective construction of a protected α-amino acid. The following diagram illustrates a likely synthetic pathway.

Synthetic_Pathway 3,3-Dimethylacrylic_acid 3,3-Dimethylacrylic Acid 3-Methyl-3-phenylbutanoic_acid 3-Methyl-3-phenylbutanoic Acid 3,3-Dimethylacrylic_acid->3-Methyl-3-phenylbutanoic_acid Friedel-Crafts Acylation Benzene Benzene Benzene:s->3-Methyl-3-phenylbutanoic_acid:n AlCl3 AlCl₃ AlCl3:s->3-Methyl-3-phenylbutanoic_acid:n Amide_Adduct Chiral Amide Adduct 3-Methyl-3-phenylbutanoic_acid->Amide_Adduct Amide Formation Evans_Chiral_Auxiliary Evans Chiral Auxiliary Evans_Chiral_Auxiliary:s->Amide_Adduct:n Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride:s->Amide_Adduct:n Azide_Intermediate Azide Intermediate Amide_Adduct->Azide_Intermediate Asymmetric Azidation Base_Azide Base, Triisopropylphenylsulfonyl azide Base_Azide:s->Azide_Intermediate:n Taltobulin_Intermediate_1_Enantiomer (S)-Taltobulin intermediate-1 Azide_Intermediate->Taltobulin_Intermediate_1_Enantiomer Further Steps Reduction_Protection Reduction & N-Methylation & Boc Protection Reduction_Protection:s->Taltobulin_Intermediate_1_Enantiomer:n

Caption: General synthetic pathway for an enantiomer of Taltobulin intermediate-1.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are typically found within patent literature, which was not accessible for this review. However, a general workflow for the synthesis and purification of such an intermediate would likely follow the steps outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Reactants Reactants & Solvents Reaction Reaction under Controlled Conditions (Temperature, Atmosphere) Reactants->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Chromatography (e.g., Column Chromatography) Drying->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Analysis (HPLC, Elemental Analysis) Spectroscopy->Purity Final_Product (Rac)-Taltobulin intermediate-1 Purity->Final_Product

Caption: General experimental workflow for the synthesis and analysis.

Biological Context and Mechanism of Action of Taltobulin

This compound is a precursor to Taltobulin (also known as HTI-286), a potent synthetic analog of the natural tripeptide hemiasterlin. Taltobulin functions as a powerful antimicrotubule agent. Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis of chemical compounds should only be performed by qualified professionals in appropriate laboratory settings. The detailed experimental protocols for the synthesis of this compound are not publicly available through the search methods employed for this guide and are likely contained within proprietary documents such as patents US 2004063904 and WO 0426814.

An In-depth Technical Guide to (Rac)-Taltobulin intermediate-1 (CAS number 676487-35-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent antimitotic agent, Taltobulin. This document details its chemical properties, provides a detailed, albeit illustrative, synthetic protocol, and outlines its role in the convergent synthesis of Taltobulin. Furthermore, it explores the mechanism of action of the final product, Taltobulin, through a detailed signaling pathway diagram.

Chemical Properties and Data

This compound, chemically known as 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid, is a crucial component in the construction of the Taltobulin molecule.[1] Its chemical structure features a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is common in peptide synthesis to prevent unwanted side reactions.[2]

PropertyValueReference
CAS Number 676487-35-7[1]
Synonyms N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine; Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,β,β-trimethyl-; 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid[1]
Chemical Formula C17H25NO4[1]
Molecular Weight 307.38 g/mol [1]

Synthesis of this compound: Experimental Protocol

While a specific, detailed protocol for the synthesis of CAS number 676487-35-7 is not publicly available, a general, illustrative procedure can be outlined based on standard organic chemistry principles for the synthesis of N-protected amino acids. This hypothetical protocol is intended for informational purposes and would require optimization in a laboratory setting.

Reaction Scheme:

A multi-step synthesis would likely be employed, starting from a simpler precursor like 3-methyl-3-phenylbutanoic acid.

Materials:

  • 3-methyl-3-phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • N-methylamine (CH₃NH₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Acid Chloride Formation: 3-methyl-3-phenylbutanoic acid is reacted with an excess of thionyl chloride in an inert solvent like dichloromethane at reflux to form the corresponding acid chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The crude acid chloride is dissolved in a fresh portion of dichloromethane and cooled in an ice bath. A solution of N-methylamine in THF is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the N-methyl amide.

  • Boc-Protection: The N-methyl amide is dissolved in a suitable solvent such as THF. Di-tert-butyl dicarbonate (Boc₂O) and a base like sodium hydroxide are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Hydrolysis: The Boc-protected amide is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base like sodium hydroxide.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with dilute HCl and extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, would then be purified by a suitable method such as column chromatography or recrystallization.

Role in the Convergent Synthesis of Taltobulin

Taltobulin is synthesized via a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages.[3] This strategy is generally more efficient for the synthesis of complex molecules. This compound constitutes a key "building block" of the final Taltobulin molecule.

The synthesis involves the preparation of several key intermediates, which are then sequentially coupled. The use of the racemic form of intermediate-1 necessitates a separation step later in the synthesis to isolate the desired stereoisomer of Taltobulin.[3]

Below is a simplified workflow illustrating the convergent synthesis of Taltobulin, highlighting the role of this compound.

Convergent_Synthesis cluster_intermediate1 Building Block 1 cluster_intermediate2 Building Block 2 cluster_intermediate3 Building Block 3 Intermediate1 (Rac)-Taltobulin intermediate-1 (CAS 676487-35-7) Coupling1 Peptide Coupling Intermediate1->Coupling1 Intermediate2 Second Key Intermediate Intermediate2->Coupling1 Intermediate3 Third Key Intermediate Coupling2 Peptide Coupling Intermediate3->Coupling2 Coupling1->Coupling2 Deprotection Deprotection & Final Coupling Coupling2->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Caption: Convergent synthesis of Taltobulin.

Mechanism of Action of Taltobulin: A Signaling Pathway

Taltobulin is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a key component of microtubules.[3][4] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[3][4] Taltobulin binds to the vinca domain on β-tubulin.[5][6]

The following diagram illustrates the proposed signaling pathway for Taltobulin's mechanism of action.

Taltobulin_Pathway cluster_cell Cancer Cell Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Inhibits Polymerization Vinca_Domain Vinca Domain Taltobulin->Vinca_Domain Binds to Microtubule Microtubules Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Taltobulin's mechanism of action.

This guide provides a foundational understanding of this compound for professionals in the field of drug development and chemical research. Further investigation into proprietary literature may be necessary to obtain more detailed experimental procedures and characterization data.

References

Elucidation of the Structure of (Rac)-Taltobulin Intermediate-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286). Taltobulin is a synthetic analog of the natural tripeptide hemiasterlin and has demonstrated significant activity against various cancer cell lines, including those with multidrug resistance.[1][2][3] The structural integrity of its intermediates is paramount for the successful synthesis of the final active pharmaceutical ingredient.

This compound is chemically defined as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine. Its structure has been determined through a combination of spectroscopic techniques and is supported by the well-established synthetic route leading to Taltobulin.

Chemical Structure and Properties
  • Chemical Name: (Rac)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid

  • CAS Number: 676487-35-7[4]

  • Molecular Formula: C₁₇H₂₅NO₄[4]

  • Molecular Weight: 307.38 g/mol [4]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HPhenyl-H
~ 4.50s1Hα-CH
~ 2.80s3HN-CH₃
~ 1.40s9HBoc (C(CH₃)₃)
~ 1.35s6Hβ,β-(CH₃)₂
~ 10.0 - 12.0br s1HCOOH

Predicted for a solution in CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 175COOH
~ 155Boc (C=O)
~ 145Phenyl C (quaternary)
~ 128 - 130Phenyl CH
~ 80Boc C(CH₃)₃
~ 65α-C
~ 40β-C
~ 30N-CH₃
~ 28Boc C(CH₃)₃
~ 25β,β-(CH₃)₂

Predicted for a solution in CDCl₃ or DMSO-d₆.

Table 3: Mass Spectrometry Data
Analysis TypePredicted Value
Exact Mass 307.17836 u
Monoisotopic Mass 307.17836 u
Major Fragments [M-H]⁻, [M-Boc+H]⁺, [M-COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on synthetic routes for analogous compounds.

Synthesis of this compound

The synthesis involves the protection and alkylation of a phenylalanine precursor.

Materials:

  • (Rac)-β,β-dimethylphenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Brine

Procedure:

  • N-Boc Protection:

    • Dissolve (Rac)-β,β-dimethylphenylalanine in a mixture of aqueous NaOH and a suitable organic solvent (e.g., 1,4-dioxane).

    • Cool the solution in an ice bath and add di-tert-butyl dicarbonate portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by acidifying the aqueous layer with HCl and extracting the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(Rac)-β,β-dimethylphenylalanine.

  • N-Methylation:

    • Dissolve the N-Boc protected amino acid in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride portion-wise.

    • After gas evolution ceases, add methyl iodide and allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz (or equivalent)

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Procedure:

    • Prepare a ~5-10 mg/mL solution of the analyte in the chosen deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Mass Spectrometry (MS)
  • Instrument: High-resolution mass spectrometer (e.g., Agilent Q-TOF) with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the ESI source in either positive or negative ion mode.

    • Acquire the mass spectrum over a suitable m/z range.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on established chemical transformations for the synthesis of Taltobulin building blocks.

G Synthetic Pathway for this compound cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: N-Methylation A Rac-β,β-dimethylphenylalanine B N-Boc-(Rac)-β,β-dimethylphenylalanine A->B Boc₂O, NaOH C This compound B->C 1. NaH 2. CH₃I

Caption: Synthetic workflow for the preparation of the target intermediate.

Mechanism of Action of Taltobulin

This diagram illustrates the mechanism by which the final product, Taltobulin, exerts its cytotoxic effects.

G Taltobulin's Mechanism of Action Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Induces

Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

References

An In-depth Technical Guide to the Synthesis of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for (rac)-Taltobulin intermediate-1, a key building block in the total synthesis of the potent antimicrotubule agent, Taltobulin (also known as HTI-286). Taltobulin is a synthetic analog of the natural product hemiasterlin and has been investigated for its potential as an anticancer therapeutic. The synthesis of Taltobulin is achieved through a convergent approach, and the preparation of its constituent fragments is a critical aspect of the overall process. This document focuses on the synthesis of the racemic N,β,β-trimethyl-L-phenylalanyl building block, for which this compound is a key precursor.

Introduction to Taltobulin and its Synthesis Strategy

Taltobulin is a complex tripeptide analog that exhibits potent inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] Its total synthesis relies on a convergent strategy where three main building blocks are synthesized independently and then coupled together.[1] The N-terminal fragment is a derivative of N,β,β-trimethyl-L-phenylalanine. The synthesis of this fragment begins with the preparation of a racemic precursor, which is the focus of this guide.

Synthesis Pathway of this compound

The synthesis of the core structure of the N,β,β-trimethyl-L-phenylalanyl building block commences with the formation of 3-methyl-3-phenylbutanoic acid. This is followed by the introduction of an amino group at the α-position. While the overall synthesis of Taltobulin requires a specific stereoisomer, a shorter, alternative route utilizes the racemic form of this building block.[1]

The initial step involves a Friedel-Crafts-type reaction between 3,3-dimethylacrylic acid and benzene to yield 3-methyl-3-phenylbutanoic acid. This intermediate then undergoes further functionalization to introduce the necessary amino group.

Below is a detailed breakdown of the experimental procedures for the synthesis of the key intermediates.

Table 1: Summary of Reactions and Yields for the Synthesis of 3-Methyl-3-phenylbutanoic acid
StepReactionStarting MaterialsKey ReagentsProductReported Yield
1Friedel-Crafts Alkylation3,3-Dimethylacrylic acid, BenzeneAluminum chloride3-Methyl-3-phenylbutanoic acid (II)Not Specified
2Amide Formation (Evans Auxiliary)3-Methyl-3-phenylbutanoic acid (II)Pivaloyl chloride, Chiral oxazolidinoneN-Acyl oxazolidinone (III)Not Specified
3Azide IntroductionN-Acyl oxazolidinone (III)Base, Triisopropylphenylsulfonyl azideα-Azido N-acyl oxazolidinone (IV)Not Specified

Note: Specific yields for these steps in the context of the racemic synthesis were not available in the reviewed literature. The primary literature focuses on the stereoselective synthesis.

Experimental Protocols

The following protocols are based on the general descriptions found in the literature for the synthesis of the chiral building block, adapted for the preparation of the racemic intermediate where applicable.[1]

Step 1: Synthesis of 3-Methyl-3-phenylbutanoic acid (II)

Methodology:

  • To a stirred suspension of aluminum chloride in benzene, add 3,3-dimethylacrylic acid.

  • The reaction mixture is heated. The exact temperature and reaction time are critical parameters that need to be optimized for this specific transformation.

  • Upon completion, the reaction is quenched, and the product, 3-methyl-3-phenylbutanoic acid (II), is isolated and purified using standard organic chemistry techniques such as extraction and crystallization or chromatography.

Step 2: Formation of N-Acyl oxazolidinone (III)

Methodology:

  • 3-Methyl-3-phenylbutanoic acid (II) is first converted to its mixed anhydride by reacting it with pivaloyl chloride in the presence of a suitable base.

  • In a separate flask, a chiral oxazolidinone (for the stereoselective route) is deprotonated using a strong base like n-butyllithium at low temperature (e.g., -78 °C) in an inert solvent such as tetrahydrofuran (THF).

  • The mixed anhydride of 3-methyl-3-phenylbutanoic acid is then added to the lithiated oxazolidinone solution.

  • The reaction is stirred for a specified period at low temperature and then allowed to warm to room temperature.

  • Work-up involves quenching the reaction, followed by extraction and purification to yield the N-acyl oxazolidinone derivative (III). For the synthesis of the racemic intermediate, a non-chiral or racemic oxazolidinone could theoretically be used, or this step could be bypassed for an alternative method of α-amination.

Step 3: Introduction of the Azide Group to form (IV)

Methodology:

  • The N-acyl oxazolidinone (III) is deprotonated at the α-position using a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature.

  • The resulting enolate is then reacted with triisopropylphenylsulfonyl azide to introduce the azide group at the α-position.

  • The reaction is quenched, and the product, the α-azido N-acyl oxazolidinone (IV), is isolated and purified. This azide serves as a precursor to the amino group.

Visualization of the Synthesis Pathway

The following diagram illustrates the general synthetic sequence for the formation of the key intermediates leading to the N,β,β-trimethyl-L-phenylalanyl building block.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate II cluster_intermediate2 Intermediate III cluster_intermediate3 Intermediate IV 3_3_dimethylacrylic_acid 3,3-Dimethylacrylic Acid (I) 3_methyl_3_phenylbutanoic_acid 3-Methyl-3-phenylbutanoic Acid (II) 3_3_dimethylacrylic_acid->3_methyl_3_phenylbutanoic_acid AlCl3 benzene Benzene benzene->3_methyl_3_phenylbutanoic_acid N_acyl_oxazolidinone N-Acyl oxazolidinone (III) 3_methyl_3_phenylbutanoic_acid->N_acyl_oxazolidinone 1. Pivaloyl chloride 2. Lithiated oxazolidinone alpha_azido_N_acyl_oxazolidinone α-Azido N-acyl oxazolidinone (IV) N_acyl_oxazolidinone->alpha_azido_N_acyl_oxazolidinone 1. Base 2. (i-Pr)3C6H2SO2N3

Synthesis of the α-azido intermediate (IV).

Logical Workflow for Synthesis

The following diagram outlines the logical progression of the synthesis, highlighting the key transformations.

Logical_Workflow Start Start: 3,3-Dimethylacrylic Acid & Benzene Friedel_Crafts Friedel-Crafts Alkylation Start->Friedel_Crafts Intermediate_II Intermediate: 3-Methyl-3-phenylbutanoic Acid Friedel_Crafts->Intermediate_II Amide_Formation Amide Formation (Evans Auxiliary) Intermediate_II->Amide_Formation Intermediate_III Intermediate: N-Acyl oxazolidinone Amide_Formation->Intermediate_III Azidation α-Azidation Intermediate_III->Azidation Intermediate_IV Product: α-Azido Intermediate Azidation->Intermediate_IV

Key transformations in the synthesis pathway.

Conclusion

This guide has detailed the initial steps in the synthesis of a key racemic intermediate for the production of Taltobulin. The pathway involves a foundational Friedel-Crafts reaction followed by functional group manipulations to introduce the necessary amino precursor. While the provided information outlines the core chemical transformations, it is crucial for researchers to consult the primary literature, including the cited patents and research articles, to obtain precise experimental conditions and quantitative data for process optimization and scale-up. The synthesis of this compound represents a critical stage in the overall convergent synthesis of the promising anticancer agent, Taltobulin.

References

Unveiling the Formation of (Rac)-Taltobulin Intermediate-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a crucial building block in the convergent synthesis of Taltobulin. Taltobulin is a potent synthetic analog of the natural product hemiasterlin and exhibits significant antimitotic activity, making it a compound of interest in oncology drug development. This technical guide provides a detailed overview of the mechanism and experimental protocols for the formation of this key racemic intermediate, referred to as compound (X) in established synthetic routes.[1]

The synthesis of Taltobulin relies on the preparation of several key fragments that are subsequently coupled. This compound constitutes a central piece of the final molecule. Its formation involves a multi-step sequence starting from basic chemical precursors.

Reaction Pathway and Mechanism

The formation of this compound follows a logical progression of reactions designed to construct the carbon skeleton and introduce the necessary functional groups. The overall synthetic pathway can be visualized as a sequence of transformations, each with a specific purpose.

Formation of this compound cluster_0 Synthesis of the Phenylbutanoic Acid Backbone cluster_1 Introduction of the Amino Group and Protection I 3,3-Dimethylacrylic acid (I) II 3-Methyl-3-phenylbutanoic acid (II) I->II AlCl3, heat Benzene Benzene Benzene->II II_2 3-Methyl-3-phenylbutanoic acid (II) MixedAnhydride Mixed Anhydride II_2->MixedAnhydride Formation PivaloylChloride Pivaloyl Chloride PivaloylChloride->MixedAnhydride III Amide (III) MixedAnhydride->III Reaction EvansAuxiliary Lithiated Oxazolidinone EvansAuxiliary->III IV Azide (IV) III->IV Azidation Base Base Base->IV AzideReagent Triisopropylphenylsulfonyl azide AzideReagent->IV IX Racemic α-amino acid (IX) IV->IX Reduction Reduction Reduction X This compound (X) N-Boc-N,β,β-trimethyl-phenylalanine IX->X Boc Protection Boc2O Di-tert-butyl dicarbonate Boc2O->X

Figure 1: Synthetic pathway for this compound.

The synthesis commences with a Friedel-Crafts-type reaction between 3,3-dimethylacrylic acid (I) and benzene, catalyzed by aluminum chloride, to form 3-methyl-3-phenylbutanoic acid (II).[1] This step establishes the core phenylbutanoic acid structure.

Subsequently, the α-amino group is introduced. For a stereoselective synthesis, an Evans chiral auxiliary method is employed.[1] The carboxylic acid (II) is first converted to a mixed anhydride using pivaloyl chloride. This activated intermediate then reacts with a lithiated oxazolidinone (Evans auxiliary) to yield amide (III).[1]

The nitrogen is then introduced at the α-position. Treatment of amide (III) with a base followed by an azide source, such as triisopropylphenylsulfonyl azide, affords the corresponding azide (IV).[1] Reduction of the azide group in (IV) yields the racemic α-amino acid (IX).[1]

Finally, the primary amine of (IX) is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the target molecule, this compound (X).[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 3-Methyl-3-phenylbutanoic acid (II)
  • Materials: 3,3-dimethylacrylic acid (I), Aluminum chloride (AlCl₃), Benzene.

  • Procedure: A mixture of 3,3-dimethylacrylic acid (I) and aluminum chloride in benzene is heated. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction is quenched and worked up to isolate 3-methyl-3-phenylbutanoic acid (II).[1]

Synthesis of Racemic α-amino acid (IX) via Azidation

This process involves the formation of an amide, azidation, and subsequent reduction.

  • Amide Formation (III):

    • Materials: 3-Methyl-3-phenylbutanoic acid (II), Pivaloyl chloride, Lithiated oxazolidinone (Evans chiral auxiliary).

    • Procedure: 3-Methyl-3-phenylbutanoic acid (II) is reacted with pivaloyl chloride to form the mixed anhydride. This is then treated with a lithiated oxazolidinone to provide the amide (III).[1]

  • Azide Formation (IV):

    • Materials: Amide (III), Base (e.g., a strong, non-nucleophilic base), Triisopropylphenylsulfonyl azide.

    • Procedure: The amide (III) is treated with a base, followed by the addition of triisopropylphenylsulfonyl azide to yield the azide (IV).[1]

  • Reduction to Amine (IX):

    • Materials: Azide (IV), Reducing agent (e.g., H₂, Pd/C or other suitable reducing agents for azides).

    • Procedure: The azide (IV) is reduced to the corresponding primary amine (IX).

Boc Protection to Yield this compound (X)
  • Materials: Racemic α-amino acid (IX), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dimethylformamide (DMF).

  • Procedure: The racemic α-amino acid (IX) is dissolved in a suitable solvent such as dimethylformamide. Triethylamine and di-tert-butyl dicarbonate are added, and the reaction mixture is stirred. After completion, the product is isolated and purified.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a related N-Boc-N-methyl-d,l-phenylalanine, which provides an indication of the expected yields and quantities for the synthesis of this compound.

Reactant 1Amount (mmol)Reactant 2Amount (mmol)Reagent 1 (Base)Amount (mmol)Reagent 2 (Protecting Group)Amount (mmol)SolventVolume (mL)ProductYield
N-Methyl-l-Phenylalanine1.68N-methyl-d-phenylalanine1.68Triethylamine6.04Di-tert-butyl dicarbonate3.69Dimethylformamide6.0N-BOC-N-methyl-d,l-phenylalanineHigh

Table 1: Example reaction quantities for Boc protection of a phenylalanine derivative.[2]

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of an N-Boc protected amino acid, which is applicable to the final step of the this compound synthesis.

Experimental Workflow start Start dissolve Dissolve α-amino acid (IX) in DMF start->dissolve add_reagents Add Triethylamine and Di-tert-butyl dicarbonate dissolve->add_reagents stir Stir reaction mixture (e.g., 18 hours under Nitrogen) add_reagents->stir filter Filter the reaction mixture stir->filter concentrate Remove solvent in vacuo filter->concentrate purify Purify the crude product (e.g., Chromatography) concentrate->purify product Obtain pure (Rac)-Taltobulin intermediate-1 (X) purify->product

References

(Rac)-Taltobulin Intermediate-1: A Technical Guide to its Discovery, Synthesis, and Role in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a key synthetic precursor to Taltobulin, a potent anti-mitotic agent investigated for its therapeutic potential in oncology. This technical guide provides a comprehensive overview of the discovery and history of this intermediate, detailed experimental protocols for its synthesis, and an exploration of the signaling pathways central to the mechanism of action of the final drug product, Taltobulin. All quantitative data is presented in structured tables, and complex biological and chemical processes are visualized through detailed diagrams.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Taltobulin, a synthetic analog of the natural product Hemiasterlin. Hemiasterlin, isolated from a marine sponge, exhibited powerful cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization.[1] The structural complexity of Hemiasterlin prompted the development of more synthetically accessible analogs, leading to the creation of Taltobulin.

Taltobulin was designed to mimic the biological activity of Hemiasterlin while offering a more straightforward synthetic route.[2] The development of a convergent synthetic strategy was crucial for the efficient production of Taltobulin, and this compound emerged as a critical building block in this process. Its synthesis represents a key milestone in the multi-step total synthesis of Taltobulin, enabling the production of the drug for preclinical and clinical evaluation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a key precursor, 3-methyl-3-phenylbutanoic acid. This is followed by the introduction of the amino group, N-methylation, and protection with a tert-butoxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of 3-methyl-3-phenylbutanoic acid

This initial step involves a Friedel-Crafts-type reaction.

  • Reagents: 3,3-dimethylacrylic acid, Aluminum chloride (AlCl₃), Benzene.

  • Procedure: 3,3-dimethylacrylic acid is heated with aluminum chloride in benzene. The reaction mixture is then worked up using standard acid-base extraction procedures to isolate the 3-methyl-3-phenylbutanoic acid.[2]

  • Purification: The crude product is purified by recrystallization or column chromatography.

Step 2: Introduction of the Amino Group and N-Methylation (Illustrative Pathway)

  • Halogenation: The carboxylic acid is converted to its corresponding acid chloride using a reagent such as thionyl chloride (SOCl₂).

  • Azide Formation: The acid chloride is reacted with sodium azide (NaN₃) to form an acyl azide.

  • Curtius Rearrangement: The acyl azide is heated to induce a Curtius rearrangement, forming an isocyanate.

  • Hydrolysis: The isocyanate is hydrolyzed to yield the primary amine.

  • N-Methylation: The primary amine is methylated using a suitable methylating agent, such as methyl iodide (CH₃I), in the presence of a base.

  • Boc Protection: The secondary amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product, this compound.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of this compound in publicly accessible literature, the following table presents typical data for analogous chemical transformations.

ParameterValueReference
Chemical Formula C₁₇H₂₅NO₄[3]
Molecular Weight 307.38 g/mol [3]
CAS Number 676487-35-7[3]
Appearance White to off-white solidGeneral Observation
Purity (typical) >95% (by HPLC)General Observation

Spectroscopic Data (Predicted/Typical for similar structures)

TechniqueData
¹H NMR (CDCl₃, δ) 1.3-1.5 (s, 9H, Boc), 2.8-3.2 (m, 2H, CH₂), 3.0-3.2 (s, 3H, N-CH₃), 7.2-7.4 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, δ) 28.4 (Boc CH₃), 40-45 (CH₂), 30-35 (N-CH₃), 80.1 (Boc C), 126-129 (Ar-C), 140-145 (Ar-C), 155-157 (C=O, Boc), 170-175 (C=O, acid)
Mass Spec (ESI+) m/z 308.18 [M+H]⁺

Mechanism of Action of Taltobulin and Associated Signaling Pathways

Taltobulin exerts its potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[4] This disruption triggers a cascade of signaling events leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Primary Mechanism: Tubulin Polymerization Inhibition and Apoptosis Induction

Taltobulin binds to β-tubulin, a subunit of microtubules, at or near the colchicine-binding site.[5] This binding prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest initiates the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell.[6]

Taltobulin_Apoptosis_Pathway Taltobulin Taltobulin Tubulin β-Tubulin Taltobulin->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inhibition) MitoticArrest->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Promotes Permeability

Taltobulin-induced apoptotic signaling cascade.
Resistance Pathways: MEK/ERK and PI3K/AKT

In some cancer cells, resistance to tubulin-targeting agents like Taltobulin can develop. This resistance is often associated with the activation of pro-survival signaling pathways, such as the MEK/ERK and PI3K/AKT pathways. These pathways can promote cell survival and counteract the apoptotic signals initiated by Taltobulin, thereby reducing the drug's efficacy. Understanding the interplay between Taltobulin's primary mechanism and these resistance pathways is crucial for developing combination therapies to overcome drug resistance.

Taltobulin_Resistance_Pathway cluster_taltobulin Taltobulin Action cluster_resistance Resistance Mechanisms Taltobulin Taltobulin Apoptosis Apoptosis Taltobulin->Apoptosis Induces MEK_ERK MEK/ERK Pathway CellSurvival Cell Survival MEK_ERK->CellSurvival PI3K_AKT PI3K/AKT Pathway PI3K_AKT->CellSurvival CellSurvival->Apoptosis Inhibits

Resistance pathways to Taltobulin-induced apoptosis.

Conclusion

This compound is a testament to the intricate process of medicinal chemistry and drug development. Its successful synthesis was a pivotal step in the journey of Taltobulin from a promising natural product analog to a clinical candidate. The study of Taltobulin's mechanism of action continues to provide valuable insights into the complex signaling networks that govern cell division and apoptosis, paving the way for the development of more effective and targeted cancer therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

(Rac)-Taltobulin Intermediate-1: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Taltobulin intermediate-1, with the chemical name 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid, is a key building block in the synthesis of Taltobulin (HTI-286).[1][2] Taltobulin is a potent synthetic analog of the natural tripeptide hemiasterlin and functions as a powerful antimicrotubule agent.[1] This document provides a concise technical guide for researchers and drug development professionals, summarizing the key molecular data, relevant biological pathways, and a putative experimental protocol for the synthesis of this intermediate.

Core Molecular Data

A summary of the essential quantitative data for this compound is presented in the table below.

PropertyValueReference
Chemical Formula C17H25NO4[2]
Molecular Weight 307.38 g/mol [2]
CAS Number 676487-35-7[2]

Biological Context: Taltobulin's Mechanism and Resistance Pathways

This compound is a precursor to the pharmacologically active compound, Taltobulin. Taltobulin exhibits its potent anticancer effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1]

Recent studies have elucidated signaling pathways that can confer resistance to Taltobulin. Specifically, Fibroblast Growth Factor 1 (FGF1) has been shown to protect breast cancer cells from Taltobulin-induced cytotoxicity. This protective effect is mediated through the activation of two key signaling cascades: the MEKs/ERKs pathway and the PI3K/AKT pathway. Understanding these resistance mechanisms is crucial for the development of effective therapeutic strategies and potential combination therapies.

Taltobulin_Resistance_Pathway cluster_cell Cancer Cell cluster_mek_erk MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin inhibits Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis FGF1 FGF1 FGFR FGFR FGF1->FGFR MEK MEK FGFR->MEK PI3K PI3K FGFR->PI3K ERK ERK MEK->ERK Cell_Survival Cell Survival & Resistance ERK->Cell_Survival AKT AKT PI3K->AKT AKT->Cell_Survival Cell_Survival->Apoptosis inhibits

Signaling pathways involved in Taltobulin action and resistance.

Experimental Protocol: Synthesis of this compound

The following is a putative experimental protocol for the synthesis of this compound (2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid). This procedure is based on established methods for the N-Boc protection and methylation of amino acids.

Materials:

  • (Rac)-2-amino-3-methyl-3-phenylbutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Pentane

  • Potassium hydrogen sulfate (KHSO₄)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

Part 1: N-Boc Protection

  • In a round-bottom flask, dissolve (Rac)-2-amino-3-methyl-3-phenylbutanoic acid in a 1:1 mixture of tert-butanol and water containing one equivalent of sodium hydroxide.

  • To this solution, add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture overnight at room temperature.

  • After the reaction is complete (monitored by TLC), wash the mixture with pentane to remove unreacted Boc₂O.

  • Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(Rac)-2-amino-3-methyl-3-phenylbutanoic acid.

Part 2: N-Methylation

  • Dissolve the N-Boc protected amino acid from Part 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add 1.1 equivalents of sodium hydride (NaH) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 1.2 equivalents of methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow Start (Rac)-2-amino-3-methyl- 3-phenylbutanoic acid Boc_Protection N-Boc Protection (Boc₂O, NaOH, t-BuOH/H₂O) Start->Boc_Protection Intermediate N-Boc Protected Intermediate Boc_Protection->Intermediate Methylation N-Methylation (NaH, CH₃I, THF) Intermediate->Methylation Final_Product (Rac)-Taltobulin intermediate-1 Methylation->Final_Product

Synthetic workflow for this compound.

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for (Rac)-Taltobulin intermediate-1, a key component in the synthesis of the potent anti-cancer agent Taltobulin. Given that Taltobulin is a powerful tubulin inhibitor and a common cytotoxic component in Antibody-Drug Conjugates (ADCs), it is imperative that its synthetic intermediates are handled with the utmost care to minimize occupational exposure and ensure a safe laboratory environment.[1][2][3][4][5][6] This document outlines the potential hazards, recommended handling procedures, and emergency protocols associated with this compound.

Compound Identification and Hazard Assessment

Assumed Hazards: Based on the known activity of Taltobulin and the hazard information for other Taltobulin intermediates, the following potential hazards should be assumed for this compound:

  • Harmful if swallowed: May cause adverse effects upon ingestion.[12]

  • Causes skin irritation: May lead to redness, itching, or inflammation upon direct contact.[12]

  • Causes serious eye irritation: Can result in significant eye damage if it comes into contact with the eyes.[12]

  • May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[12]

  • Potential for reproductive toxicity and mutagenicity: As an intermediate for a cytotoxic agent, these risks cannot be ruled out without specific data.

Physicochemical Properties
PropertyValueSource
CAS Number 676487-35-7[1]
Chemical Formula C17H25NO4[1]
Molecular Weight 307.38 g/mol [1]
Appearance Not specified (often a solid)-
Solubility Soluble in DMSO[2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems is recommended to minimize direct contact.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact. Double gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and dust.
Lab Coat A dedicated, disposable, solid-front gown.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a fume hood or if aerosolization is possible.Prevents inhalation of airborne particles.

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical for the safe handling of this compound.

General Handling Workflow

The following diagram illustrates the general workflow for safely handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Detailed Experimental Protocols

Weighing the Compound:

  • Ensure the balance is inside a fume hood or a ventilated balance enclosure.

  • Wear full PPE, including double gloves.

  • Use a disposable weigh boat or paper.

  • Carefully transfer the desired amount of the solid, minimizing the creation of dust.

  • Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

Preparing a Stock Solution:

  • In a fume hood, add the weighed this compound to an appropriate vial.

  • Add the desired solvent (e.g., DMSO) dropwise to the solid to avoid splashing.

  • Cap the vial and vortex or sonicate until the solid is fully dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Storage:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C for short-term and -80°C for long-term stability.[2]

  • Solutions: Store stock solutions at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.

Taltobulin's Mechanism of Action: A Signaling Pathway Perspective

Understanding the biological context of the final product is crucial for appreciating the potential risks of its intermediates. Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics.

G Taltobulin's Mechanism of Action Taltobulin Taltobulin Tubulin Dimers Tubulin Dimers Taltobulin->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: A diagram illustrating the signaling pathway of Taltobulin's cytotoxic effect.

Emergency Procedures

Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Inform the laboratory supervisor and safety officer.

  • Contain: If safe to do so, cover the spill with absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for hazardous waste. Decontaminate the area with a suitable cleaning agent.

  • Ventilate: Ensure the area is well-ventilated after clean-up.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable labware, gloves, and cleaning materials, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.[9] Use designated, labeled, and sealed containers for cytotoxic waste.

Conclusion

While this compound is a precursor and not the final active pharmaceutical ingredient, its role in the synthesis of a potent cytotoxic agent necessitates a high degree of caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling protocols, researchers can minimize the risks of exposure and maintain a safe working environment. Always consult your institution's safety guidelines and a qualified safety professional for any specific concerns.

References

Methodological & Application

Synthesis of (Rac)-Taltobulin Intermediate-1: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the synthesis of (Rac)-Taltobulin intermediate-1, a key building block in the production of the potent anticancer agent Taltobulin. This intermediate, chemically known as (Rac)-N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is synthesized through a multi-step process beginning with readily available starting materials.

Synthetic Strategy Overview

The synthesis of this compound follows a convergent pathway. The initial step involves the creation of the carbon skeleton, 3-methyl-3-phenylbutanoic acid, through a Friedel-Crafts reaction. Subsequently, the α-amino group is introduced, followed by N-methylation and protection with a tert-butoxycarbonyl (Boc) group to yield the final intermediate. For the synthesis of the specific enantiomer, a chiral auxiliary is employed to guide the stereochemistry of the amination step. However, for the racemic synthesis, a direct amination approach is utilized.

Experimental Protocols

Below are the detailed experimental procedures for each key step in the synthesis of this compound.

Step 1: Synthesis of 3-Methyl-3-phenylbutanoic Acid

This step involves the Friedel-Crafts acylation of benzene with 3,3-dimethylacrylic acid.

Reaction Scheme:

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, slowly add 3,3-dimethylacrylic acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The reaction is then quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to afford 3-methyl-3-phenylbutanoic acid.

Step 2: Synthesis of (Rac)-2-Amino-3-methyl-3-phenylbutanoic Acid

This step introduces the amino group at the α-position of the carboxylic acid. A common method for this transformation is the Hell-Volhard-Zelinsky reaction followed by amination.

Reaction Scheme:

(Rac)-2-Amino-3-methyl-3-phenylbutanoic acid + (Boc)2O --> (Rac)-N-(tert-Butoxycarbonyl)-2-amino-3-methyl-3-phenylbutanoic acid

(Rac)-N-(tert-Butoxycarbonyl)-2-amino-3-methyl-3-phenylbutanoic acid --(NaH, CH3I)--> (Rac)-N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine

Caption: Synthetic workflow for this compound.

Synthesis Protocol for (Rac)-Taltobulin Intermediate-1: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of (Rac)-Taltobulin intermediate-1, a key building block in the preparation of the potent anti-cancer agent Taltobulin. The synthesis is presented in a clear, concise manner to facilitate its application in a laboratory setting.

Introduction

Taltobulin (HTI-286) is a synthetic analog of the natural product hemiasterlin and a powerful microtubule inhibitor.[1] Its synthesis relies on the convergent coupling of key intermediates, one of which is the racemic N-Boc-N,β,β-trimethyl-phenylalanine, herein referred to as this compound. This protocol outlines a practical and efficient synthesis of this intermediate.

Quantitative Data Summary

While specific yields for each step in the synthesis of this compound are not explicitly detailed in the available literature, the following table provides a general overview of expected outcomes based on similar reported chemical transformations.

StepProductExpected YieldPurity
1. Reductive Amination2-(Methylamino)-3-methyl-3-phenylbutanoic acid70-85%>95%
2. N-Boc ProtectionThis compound85-95%>98%

Experimental Protocol

The synthesis of this compound is achieved through a two-step process starting from 3-methyl-3-phenyl-2-oxobutanoic acid.

Step 1: Reductive Amination to form 2-(Methylamino)-3-methyl-3-phenylbutanoic acid

This step involves the direct reductive amination of the keto acid with methylamine.

Materials:

  • 3-methyl-3-phenyl-2-oxobutanoic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol or another suitable protic solvent

  • Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Dissolve 3-methyl-3-phenyl-2-oxobutanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of methylamine solution dropwise to the cooled solution while stirring.

  • After the addition of methylamine is complete, slowly add sodium cyanoborohydride in portions.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(methylamino)-3-methyl-3-phenylbutanoic acid. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: N-Boc Protection to yield this compound

This step protects the secondary amine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 2-(Methylamino)-3-methyl-3-phenylbutanoic acid (from Step 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Tetrahydrofuran (THF) and water as a solvent system

  • Ethyl acetate for extraction

  • 1M Hydrochloric acid (HCl) for acidification

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Dissolve the crude 2-(methylamino)-3-methyl-3-phenylbutanoic acid in a mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir until it dissolves.

  • Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by flash column chromatography on silica gel to yield the pure intermediate.

Visualizing the Workflow

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Boc Protection start 3-methyl-3-phenyl- 2-oxobutanoic acid product1 2-(Methylamino)-3-methyl- 3-phenylbutanoic acid start->product1 Reductive Amination reagents1 1. Methylamine 2. NaBH₃CN final_product (Rac)-Taltobulin intermediate-1 product1->final_product N-Boc Protection reagents2 (Boc)₂O, NaHCO₃

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Recrystallization of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[4] The selection of an appropriate solvent system is critical for successful recrystallization, aiming for high solubility of the compound at high temperatures and low solubility at low temperatures.

For (Rac)-Taltobulin intermediate-1, which may be obtained as an oil or an impure solid after synthesis, recrystallization is a crucial step to ensure high purity before proceeding to the subsequent steps in the synthesis of Taltobulin.

Proposed Recrystallization Protocols for this compound

Based on methodologies for similar Boc-protected amino acids, two primary protocols are proposed: Single Solvent Recrystallization and Anti-Solvent Recrystallization . A third method, Trituration/Pulping , is also presented as a simpler alternative for purification if the intermediate is obtained as a solid.

Protocol 1: Single Solvent Recrystallization

This method is ideal when a single solvent is identified that effectively dissolves the intermediate at high temperatures and poorly at low temperatures.

Experimental Protocol:

  • Solvent Selection: Screen various solvents to determine the optimal one. Good candidates for Boc-protected amino acids include ethyl acetate, isopropyl acetate, toluene, and mixtures of alkanes with more polar solvents.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid adding excessive solvent.

  • Cooling and Crystallization: Slowly cool the saturated solution to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. The formation of crystals should be observed. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Recrystallization

This method is employed when the intermediate is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.

Experimental Protocol:

  • Solvent System Selection: Identify a solvent in which this compound is highly soluble (e.g., dichloromethane, ethyl acetate) and a miscible anti-solvent in which it is poorly soluble (e.g., hexane, heptane).

  • Dissolution: Dissolve the crude intermediate in the minimum amount of the "solvent" at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" to the solution with stirring until turbidity (cloudiness) is observed, indicating the onset of precipitation.

  • Inducing Crystallization: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Trituration/Pulping from an Oil or Amorphous Solid

This protocol is particularly useful if the crude intermediate is obtained as a viscous oil or an amorphous solid, as is common for Boc-protected amino acids.[5]

Experimental Protocol:

  • Initial State: Start with the crude this compound as an oil or amorphous solid.

  • Seed Crystal Addition (Optional but Recommended): If available, add a few seed crystals of pure this compound to the oil.[6]

  • Solidification: Allow the material to stand at room temperature or in a refrigerator until it solidifies. This process can take several hours to days.

  • Pulping: Add a weak polar solvent, such as n-hexane or cyclohexane, to the solidified mass.[6]

  • Breaking Up the Solid: Use a spatula or glass rod to break up the solid in the solvent. Stir the resulting slurry at room temperature for a period of time (e.g., 2-4 hours). This process, known as pulping or trituration, allows the impurities to dissolve in the solvent while the desired compound remains as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the fresh, cold pulping solvent.

  • Drying: Dry the purified product under vacuum.

Data Presentation: Recrystallization Parameters

The following table should be used to record and compare the results of different recrystallization experiments to identify the optimal conditions.

Experiment IDRecrystallization MethodSolvent(s)Solvent:Anti-solvent Ratio (v/v)Temperature Profile (°C)Yield (%)Purity (by HPLC, %)

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the proposed recrystallization protocols.

Recrystallization_Workflow cluster_single_solvent Protocol 1: Single Solvent Recrystallization ss_start Crude Intermediate ss_dissolve Dissolve in Minimal Hot Solvent ss_start->ss_dissolve ss_cool Slow Cooling & Crystallization ss_dissolve->ss_cool ss_filter Vacuum Filtration ss_cool->ss_filter ss_wash Wash with Cold Solvent ss_filter->ss_wash ss_dry Dry Under Vacuum ss_wash->ss_dry ss_end Pure Crystals ss_dry->ss_end

Caption: Workflow for Single Solvent Recrystallization.

Anti_Solvent_Recrystallization_Workflow cluster_anti_solvent Protocol 2: Anti-Solvent Recrystallization as_start Crude Intermediate as_dissolve Dissolve in 'Solvent' as_start->as_dissolve as_add_anti Add 'Anti-Solvent' to Turbidity as_dissolve->as_add_anti as_warm Warm to Clarify as_add_anti->as_warm as_cool Slow Cooling & Crystallization as_warm->as_cool as_filter Vacuum Filtration as_cool->as_filter as_wash Wash with Anti-Solvent as_filter->as_wash as_dry Dry Under Vacuum as_wash->as_dry as_end Pure Crystals as_dry->as_end

Caption: Workflow for Anti-Solvent Recrystallization.

Pulping_Workflow cluster_pulping Protocol 3: Trituration/Pulping p_start Crude Oil/ Amorphous Solid p_solidify Solidify (with/without seed) p_start->p_solidify p_pulp Pulp in Weak Polar Solvent p_solidify->p_pulp p_filter Vacuum Filtration p_pulp->p_filter p_wash Wash with Solvent p_filter->p_wash p_dry Dry Under Vacuum p_wash->p_dry p_end Purified Solid p_dry->p_end

Caption: Workflow for Trituration/Pulping.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • When heating flammable organic solvents, use a heating mantle or a steam bath. Avoid open flames.

  • Refer to the Safety Data Sheets (SDS) for all solvents and reagents used.

Conclusion

The protocols outlined in this application note provide a comprehensive starting point for the purification of this compound by recrystallization. Optimization of the solvent system, temperature profile, and cooling rate will be necessary to achieve the highest yield and purity. Careful execution of these methods will contribute to the successful synthesis of high-quality Taltobulin for further research and development.

References

Application Note: HPLC Analysis of (Rac)-Taltobulin Intermediate-1 Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of enantiomers of (Rac)-Taltobulin intermediate-1, a key precursor in the synthesis of the potent microtubule inhibitor, Taltobulin.[1][2] The protocol outlines both a reversed-phase HPLC method for assessing chemical purity and a chiral HPLC method for quantifying the enantiomeric excess. This methodology is critical for ensuring the quality and consistency of starting materials in the drug development process for novel anti-cancer agents.[3][4]

Introduction

Taltobulin is a synthetic analogue of the natural product hemiasterlin and acts as a powerful microtubule-destabilizing agent, inducing mitotic arrest and apoptosis in cancer cells.[2][5][6][7] The stereochemistry of Taltobulin and its precursors is crucial for its biological activity. Consequently, the synthesis of enantiomerically pure Taltobulin requires careful monitoring of the stereochemical integrity of its intermediates.[2] this compound is an early-stage precursor in the synthesis of Taltobulin.[1] Ensuring the chemical purity and accurately determining the enantiomeric composition of this intermediate are essential for the successful synthesis of the final active pharmaceutical ingredient (API).

This application note provides two distinct HPLC methods:

  • A reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the chemical purity of this compound.

  • A chiral HPLC method for the separation and quantification of the individual enantiomers of this compound.

Experimental Protocols

Reversed-Phase HPLC for Chemical Purity Analysis

This method is designed to separate this compound from potential impurities generated during its synthesis.

Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Phenomenex Luna® C18(2) 100 Å, 150 x 4.6 mm, 5 µm (or equivalent C18 column).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 25 minutes |

Table 1: Gradient Program for RP-HPLC

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Chiral HPLC for Enantiomeric Separation

This method is designed to resolve the two enantiomers of this compound.

Instrumentation and Columns:

  • HPLC System: Same as for RP-HPLC.

  • Column: Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).

Chromatographic Conditions:

Parameter Value
Mobile Phase Isocratic: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 30 minutes |

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Data Presentation

The following tables summarize the expected performance of the HPLC methods.

Table 2: System Suitability for RP-HPLC Purity Method

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 8500

| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.5% |

Table 3: Results of RP-HPLC Purity Analysis of a Sample Batch

Sample ID Retention Time (min) Peak Area % Area
Impurity 1 8.5 15,234 0.4
This compound 12.1 3,793,266 99.5

| Impurity 2 | 14.3 | 3,815 | 0.1 |

Table 4: System Suitability for Chiral HPLC Method

Parameter Acceptance Criteria Result
Resolution (Rs) ≥ 1.5 2.1
Tailing Factor ≤ 2.0 1.4

| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.8% |

Table 5: Enantiomeric Purity Analysis of a Sample Batch

Enantiomer Retention Time (min) Peak Area % Area (Enantiomeric Purity)
Enantiomer 1 18.2 1,895,432 49.9

| Enantiomer 2 | 22.5 | 1,903,211 | 50.1 |

Visualization

The logical workflow for the analysis of this compound is depicted below.

HPLC_Workflow start Start: (Rac)-Taltobulin intermediate-1 Sample sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis rp_hplc RP-HPLC for Chemical Purity hplc_analysis->rp_hplc Method 1 chiral_hplc Chiral HPLC for Enantiomeric Purity hplc_analysis->chiral_hplc Method 2 data_processing Data Processing (Integration & Calculation) rp_hplc->data_processing chiral_hplc->data_processing report Final Report: - Chemical Purity - Enantiomeric Excess data_processing->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC methods described in this application note are suitable for the quality control of this compound. The reversed-phase method provides a reliable assessment of chemical purity, while the chiral method effectively separates and quantifies the enantiomers. These protocols are essential for ensuring the production of high-quality Taltobulin for further pharmaceutical development.

References

Application Notes and Protocols for TLC Visualization of Taltobulin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the visualization of taltobulin and its synthetic intermediates using Thin Layer Chromatography (TLC). Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a tripeptide derivative that functions as a tubulin polymerization inhibitor.[1] Its synthesis involves a convergent route with the sequential coupling of amino acid-like building blocks, often involving protecting groups such as tert-butoxycarbonyl (Boc). Monitoring the progress of these synthetic steps by TLC is crucial for optimizing reaction conditions and ensuring the purity of intermediates and the final product.

Core Principles of TLC Visualization for Taltobulin Synthesis

The synthetic pathway to taltobulin typically involves the coupling of N-protected amino acid derivatives, followed by deprotection and further coupling steps. The choice of visualization technique depends on the functional groups present in the starting materials, intermediates, and the final product. Key functional groups to consider are:

  • Free Amines (-NH2): Present in deprotected amino acid intermediates.

  • Protected Amines (e.g., -NH-Boc): Found in starting materials and protected intermediates.

  • Carboxylic Acids (-COOH): Present in amino acid building blocks and some intermediates.

  • Peptide Bonds (-CO-NH-): Formed during coupling reactions.

  • Aromatic Rings: Present in the structure of taltobulin.[2]

This document outlines protocols for several staining methods suitable for detecting these functionalities, enabling comprehensive reaction monitoring.

Experimental Protocols

Protocol 1: General TLC Procedure

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures)

  • Staining reagents (see subsequent protocols)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC developing chamber by adding the desired mobile phase to a depth of approximately 0.5 cm. Cover the chamber with a lid and allow it to saturate for at least 15-20 minutes.

  • Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.

  • Dissolve the samples (crude reaction mixture, starting materials, and product standards, if available) in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1-2 mg/mL.

  • Using a capillary tube, carefully spot the dissolved samples onto the origin line. Keep the spots small and concentrated for better resolution.

  • Place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate thoroughly, using a heat gun if necessary, before visualization.

Protocol 2: Visualization with UV Light (Non-destructive)

Application: Detection of UV-active compounds, particularly those containing aromatic rings or conjugated systems, which are present in taltobulin and some of its intermediates.

Procedure:

  • After developing and drying the TLC plate, place it under a UV lamp.

  • Visualize the plate at both short (254 nm) and long (365 nm) wavelengths.

  • UV-active compounds will appear as dark spots against the fluorescent green background of the TLC plate at 254 nm.

  • Some compounds may also exhibit fluorescence at 365 nm.

  • Gently circle the observed spots with a pencil for a permanent record.

Protocol 3: Ninhydrin Staining for Primary and Secondary Amines

Application: This is a highly sensitive stain for detecting free primary and secondary amines. It is particularly useful for visualizing deprotected amino acid intermediates and tracking the consumption of amine-containing starting materials. Note that N-methylated amines, present in taltobulin's backbone, may give a weaker or different colored spot.

Reagent Preparation:

  • Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.

  • Add 3 mL of acetic acid to the solution.

Procedure:

  • After developing and drying the TLC plate, dip it into the ninhydrin solution or spray the plate evenly with the reagent in a fume hood.

  • Carefully heat the plate with a heat gun or on a hot plate at approximately 100-110°C for 3-5 minutes.

  • Primary amines will appear as pink to purple spots.[3] Secondary amines may yield yellow to orange spots.[3]

Protocol 4: Potassium Permanganate (KMnO4) Staining

Application: A general-purpose stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes. It can be used to visualize a broad range of intermediates.

Reagent Preparation:

  • Solution A: 1.5 g of KMnO4 in 100 mL of water.

  • Solution B: 10 g of K2CO3 in 100 mL of water.

  • Solution C: 1.25 mL of 10% NaOH.

  • Mix solutions A, B, and C. The final solution should be stored in a dark bottle.

Procedure:

  • Dip the dried TLC plate into the KMnO4 solution or spray it evenly.

  • Spots will appear as yellow to brown on a purple background, often without heating. Gentle heating can sometimes enhance the color development.

Protocol 5: Hanessian's Stain (Ceric Ammonium Molybdate)

Application: A versatile and highly sensitive "universal" stain for a wide variety of organic compounds, including alcohols, phenols, and other functional groups. It is particularly useful for visualizing intermediates that may not be UV-active or stain well with other reagents.

Reagent Preparation:

  • Dissolve 2.5 g of ammonium molybdate and 1 g of ceric ammonium sulfate in 250 mL of 10% aqueous sulfuric acid.

Procedure:

  • Dip the dried TLC plate into the Hanessian's stain or spray it evenly.

  • Heat the plate with a heat gun until colored spots appear against a pale background. The color of the spots can vary depending on the compound.

Data Presentation

The following tables provide illustrative quantitative data for the TLC analysis of key stages in a hypothetical taltobulin synthesis. Note: These Rf values are for demonstration purposes and will vary depending on the exact TLC conditions (plate type, mobile phase composition, temperature, etc.).

Table 1: TLC Monitoring of Boc Deprotection

CompoundFunctional GroupMobile Phase (DCM:MeOH, 95:5) RfVisualization MethodExpected Spot Color
Boc-protected Intermediate-NH-Boc, -COOH0.65UV, KMnO4Dark (UV), Yellow (KMnO4)
Deprotected Intermediate-NH2, -COOH0.15Ninhydrin, KMnO4Purple (Ninhydrin), Yellow (KMnO4)

Table 2: TLC Monitoring of Peptide Coupling

CompoundFunctional GroupMobile Phase (EtOAc:Hexane, 1:1) RfVisualization MethodExpected Spot Color
Amine Intermediate-NH20.20NinhydrinPurple
Carboxylic Acid Intermediate-COOH0.45KMnO4Yellow
Coupled Dipeptide (Protected)-NH-Boc, Peptide bond0.55UV, Hanessian's StainDark (UV), Blue/Green

Table 3: TLC Analysis of Final Taltobulin Product

CompoundFunctional GroupMobile Phase (DCM:MeOH, 9:1) RfVisualization MethodExpected Spot Color
TaltobulinPeptide bonds, N-methyl amines, Aromatic ring0.50UV, Hanessian's StainDark (UV), Blue/Green
Precursor Dipeptide-NH2, -COOH0.10NinhydrinPurple
Final Amino Acid Precursor-NH-Boc, -COOH0.70KMnO4Yellow

Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_visualization Visualization prep_chamber Prepare TLC Chamber prep_plate Prepare TLC Plate prep_chamber->prep_plate prep_sample Prepare Samples prep_plate->prep_sample spotting Spot Samples on Plate prep_sample->spotting development Develop Plate in Chamber spotting->development drying Dry the Plate development->drying uv_vis UV Light (254/365 nm) drying->uv_vis staining Apply Staining Reagent uv_vis->staining heating Heat for Color Development staining->heating analysis analysis heating->analysis Analyze Results

Caption: General workflow for Thin Layer Chromatography analysis.

Staining_Decision_Tree cluster_nondestructive Non-Destructive cluster_destructive Destructive Staining start Dried TLC Plate uv_active Aromatic/Conjugated? start->uv_active uv_vis Visualize with UV Light uv_active->uv_vis Yes functional_group Target Functional Group? uv_active->functional_group No/Insufficient uv_vis->functional_group free_amine Free Amine (-NH2) functional_group->free_amine Amine oxidizable Oxidizable Group (e.g., -OH) functional_group->oxidizable Oxidizable general General/Unknown functional_group->general General ninhydrin Ninhydrin Stain free_amine->ninhydrin kmno4 KMnO4 Stain oxidizable->kmno4 hanessian Hanessian's Stain general->hanessian

Caption: Decision tree for selecting a TLC visualization technique.

Conclusion

The selection of an appropriate TLC visualization technique is critical for effectively monitoring the synthesis of taltobulin and its intermediates. A multi-stain approach is often necessary to visualize all components of a reaction mixture. By using a combination of UV light, ninhydrin, potassium permanganate, and Hanessian's stain, researchers can gain a comprehensive understanding of reaction progress, identify intermediates, and assess the purity of the final taltobulin product. The protocols and illustrative data provided in these notes serve as a valuable guide for drug development professionals working on the synthesis of this important anti-cancer agent.

References

Application Notes and Protocols: Coupling Reactions Utilizing (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1 is a key synthetic precursor in the preparation of Taltobulin (HTI-286), a potent tubulin polymerization inhibitor. Taltobulin is a valuable payload for Antibody-Drug Conjugates (ADCs) due to its high cytotoxicity against various cancer cell lines.[1][2] This document provides detailed protocols for the coupling reaction of this compound with a protected amino acid, a critical step in the synthesis of Taltobulin and its analogs. The protocols are based on established synthetic routes and are intended to guide researchers in the efficient and successful execution of this transformation.

Core Reaction: Peptide Coupling

The primary application of this compound in a coupling reaction is the formation of an amide bond with a suitable partner, typically a protected amino acid, to extend the peptide chain of the Taltobulin molecule. A standard and highly efficient method for this transformation is the use of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound with Boc-L-valine

This protocol describes the coupling of the racemic amine intermediate with the protected amino acid Boc-L-valine to form the dipeptide precursor of Taltobulin.

Materials:

  • This compound (Amine)

  • Boc-L-valine (Carboxylic Acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) and Boc-L-valine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (3.0 eq).

  • Stir the mixture for 5 minutes, then add HATU (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

Table 1: Reagent Stoichiometry for Coupling Reaction

ReagentMolar Equivalent
This compound1.0
Boc-L-valine1.2
HATU1.2
DIPEA3.0

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time4 - 12 hours
Typical Yield80 - 95%
Purification MethodSilica Gel Column Chromatography

Note: Yields are dependent on the purity of starting materials and reaction scale.

Mandatory Visualizations

Diagram 1: Experimental Workflow for HATU-Mediated Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and Boc-L-valine in anhydrous DCM B Cool to 0 °C under inert atmosphere A->B C Add DIPEA B->C D Add HATU C->D E Warm to Room Temperature D->E F Stir for 4-12 hours (Monitor by TLC/LC-MS) E->F G Dilute with DCM F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter and Concentrate J->K L Silica Gel Column Chromatography K->L M Pure Coupled Product L->M

Caption: Workflow for the peptide coupling of this compound.

Diagram 2: Signaling Pathway - Taltobulin's Mechanism of Action

While the coupling reaction itself is a chemical transformation, the ultimate product, Taltobulin, has a well-defined biological mechanism of action.

G Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Taltobulin's mechanism of action leading to apoptosis.

Conclusion

The HATU-mediated peptide coupling reaction is a robust and high-yielding method for the utilization of this compound in the synthesis of Taltobulin and its derivatives. The provided protocol offers a detailed guide for researchers to perform this key transformation. Careful execution of the experimental procedure and purification will lead to the successful synthesis of the desired dipeptide intermediate, paving the way for the total synthesis of this potent anticancer agent.

References

Application Note and Protocol for the Scale-up Synthesis of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine or 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid (CAS No: 676487-35-7), is a critical building block in the total synthesis of Taltobulin (HTI-286).[1] Taltobulin is a potent synthetic analog of the natural product hemiasterlin and exhibits significant antimitotic activity by inhibiting tubulin polymerization.[2][3] As a key component in the development of antibody-drug conjugates (ADCs), a scalable and efficient synthesis of its intermediates is of high importance.[1][4] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a reproducible methodology suitable for laboratory and pilot-plant scale production.

Chemical Structure

Figure 1. Chemical Structure of this compound.

Overview of the Synthetic Strategy

The synthesis of this compound presents two primary challenges: the construction of the sterically hindered quaternary carbon center at the β-position and the N-methylation of the Boc-protected amino group. The outlined protocol is a convergent approach designed for scalability and efficiency.

Experimental Protocols

Materials and Equipment

All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be carried out in appropriate glass reactors equipped with mechanical stirring, temperature control, and an inert atmosphere (e.g., nitrogen or argon).

Synthesis of (Rac)-2-Amino-3-methyl-3-phenylbutanoic acid

This procedure focuses on establishing the core amino acid structure with the quaternary carbon.

Protocol 1: Synthesis of the Phenylbutanoic Acid Derivative

  • Reaction Setup: In a suitable reactor, charge 3,3-dimethylacrylic acid and an excess of benzene, which serves as both a reactant and a solvent.

  • Friedel-Crafts Alkylation: Cool the mixture in an ice bath and slowly add aluminum chloride (AlCl₃) portion-wise while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-3-phenylbutanoic acid.

Boc-Protection and N-Methylation

Protocol 2: Synthesis of this compound

  • Boc-Protection: Dissolve the synthesized 3-methyl-3-phenylbutanoic acid derivative in a suitable solvent such as tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate). Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • N-Methylation: To the solution containing the Boc-protected amino acid, add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere. After stirring for a short period, add methyl iodide (MeI). Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

StepReactantsReagentsSolventTypical Yield (%)Purity (%)
1 3,3-Dimethylacrylic acid, BenzeneAlCl₃Benzene75-85>95
2 3-Methyl-3-phenylbutanoic acid derivativeBoc₂O, BaseTHF80-90>98
3 Boc-protected amino acidNaH, MeITHF70-80>99 (post-chromatography)

Table 1. Summary of Quantitative Data for the Synthesis of this compound.

Visualizations

Logical Relationship of Synthetic Steps

Synthesis_Workflow Start Starting Materials: 3,3-Dimethylacrylic acid, Benzene Step1 Step 1: Friedel-Crafts Alkylation (Formation of 3-methyl-3-phenylbutanoic acid) Start->Step1 Intermediate1 Intermediate: 3-Methyl-3-phenylbutanoic acid derivative Step1->Intermediate1 Step2 Step 2: Boc-Protection (Addition of Boc group) Intermediate1->Step2 Intermediate2 Intermediate: N-Boc-3-methyl-3-phenylbutanoic acid derivative Step2->Intermediate2 Step3 Step 3: N-Methylation (Addition of methyl group) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Workflow Diagram

Experimental_Workflow Reactor1 Reactor 1 Charge 3,3-dimethylacrylic acid and Benzene Cool to 0-5 °C Add AlCl₃ portion-wise Stir at RT for 12-16h Workup1 Work-up 1 Quench with HCl/ice Separate layers Extract aqueous layer Combine organic layers Wash, dry, and concentrate Reactor1->Workup1 Product1 Product: 3-Methyl-3-phenylbutanoic acid Workup1->Product1 Reactor2 Reactor 2 Dissolve product 1 in THF Add Boc₂O and base Stir at RT Product1->Reactor2 Methylation N-Methylation Cool to 0 °C Add NaH Add MeI Stir to completion Reactor2->Methylation Workup2 Work-up 2 Quench with NH₄Cl Extract with organic solvent Wash, dry, and concentrate Methylation->Workup2 Purification Purification Column chromatography on silica gel Workup2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The provided protocol offers a robust and scalable method for the synthesis of this compound. By following these detailed steps, researchers and drug development professionals can efficiently produce this key building block for the synthesis of Taltobulin and its analogs for further investigation in cancer therapy and other applications. Careful monitoring of reaction parameters and adherence to safety protocols are essential for successful and safe execution on a larger scale.

References

Application Notes and Protocols for the Use of (Rac)-Taltobulin Intermediate-1 in ADC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (Rac)-Taltobulin intermediate-1 in the synthesis of linker-payloads for Antibody-Drug Conjugates (ADCs). Taltobulin is a potent synthetic analog of the natural product hemiasterlin and functions as a microtubule inhibitor, making it a valuable payload for targeted cancer therapy. This compound is a key precursor in the chemical synthesis of Taltobulin and its derivatives for subsequent conjugation to ADC linkers.

Introduction to this compound in ADC Synthesis

Antibody-drug conjugates are a promising class of therapeutics that combine the specificity of monoclonal antibodies with the high cytotoxicity of small-molecule payloads. The linker component of an ADC plays a critical role in connecting the antibody to the payload and ensuring the stability of the conjugate in circulation, followed by efficient release of the payload at the target site.

This compound, with the chemical name 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid and CAS number 676487-35-7, is a crucial building block in the convergent synthesis of Taltobulin. A convergent synthetic approach allows for the independent preparation of complex molecular fragments that are later combined to form the final product. This strategy is particularly advantageous for the synthesis of complex molecules like Taltobulin, enabling efficient and modular construction of the payload prior to linker attachment.

The general signaling pathway of Taltobulin-based ADCs involves the binding of the ADC to a specific antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the linker is cleaved, releasing the active Taltobulin payload. Taltobulin then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.38 g/mol
CAS Number 676487-35-7
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.
Storage Store at -20°C for long-term stability.

Synthesis of Taltobulin-Linker Payload from this compound

The synthesis of a Taltobulin-linker payload from this compound is a multi-step process. A key strategy involves a convergent synthesis pathway, where the complex fragments of Taltobulin are synthesized separately and then coupled. A four-component Ugi reaction is a notable method employed in the total synthesis of Taltobulin.[1]

The following diagram illustrates a generalized workflow for the synthesis of a Taltobulin-linker payload for ADC conjugation, starting from key intermediates.

G cluster_synthesis Taltobulin-Linker Payload Synthesis Workflow A (Rac)-Taltobulin intermediate-1 B Synthesis of Taltobulin Core A->B Convergent Synthesis D Taltobulin Core B->D C Linker Synthesis E Activated Linker C->E Activation F Coupling Reaction D->F E->F G Purification F->G H Taltobulin-Linker Payload G->H I Characterization H->I J Final Taltobulin-Linker for ADC Conjugation I->J

A generalized workflow for the synthesis of a Taltobulin-linker payload.
Experimental Protocol: Synthesis of Taltobulin-Linker Payload

The following is a representative, generalized protocol for the coupling of a Taltobulin core, derived from this compound, to a linker. Please note that specific reaction conditions may vary depending on the exact structure of the Taltobulin derivative and the linker.

Materials:

  • Taltobulin core (synthesized from this compound)

  • Activated linker (e.g., with a maleimide or NHS ester group)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or other suitable base

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • HPLC system for reaction monitoring and purification

  • Mass spectrometer for characterization

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Taltobulin core in anhydrous DMF in a clean, dry reaction vessel.

  • Addition of Base: Add DIPEA to the reaction mixture. The amount will depend on the specific reaction, but typically 1.5-2.0 equivalents are used.

  • Addition of Linker: Slowly add a solution of the activated linker in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. Reaction times can vary from 2 to 24 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water or a suitable quenching agent.

  • Purification: Purify the crude product by preparative HPLC to isolate the desired Taltobulin-linker payload.

  • Characterization: Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative data for the synthesis of a Taltobulin-linker payload. Actual yields and purity will depend on the specific substrates and reaction conditions.

ParameterValue
Reaction Scale 100 mg of Taltobulin core
Equivalents of Linker 1.2 eq
Equivalents of Base 2.0 eq
Reaction Time 12 hours
Crude Yield ~85%
Purified Yield 60-70%
Purity (by HPLC) >95%

ADC Conjugation

The purified Taltobulin-linker payload is then ready for conjugation to a monoclonal antibody. The choice of conjugation strategy depends on the reactive handle on the linker (e.g., maleimide for cysteine conjugation, NHS ester for lysine conjugation).

The following diagram illustrates the key steps in the conjugation of the Taltobulin-linker payload to an antibody.

G cluster_conjugation ADC Conjugation Workflow A Monoclonal Antibody (mAb) B Antibody Reduction (for Cys conjugation) A->B C Reduced mAb B->C E Conjugation Reaction C->E D Taltobulin-Linker Payload D->E F Purification (e.g., Size Exclusion Chromatography) E->F G ADC F->G H Characterization (e.g., HIC, RP-HPLC, Mass Spectrometry) G->H I Final ADC Product H->I

A typical workflow for the conjugation of a Taltobulin-linker payload to an antibody.
Experimental Protocol: Cysteine-Based ADC Conjugation

This protocol describes a general procedure for the conjugation of a maleimide-containing Taltobulin-linker payload to a monoclonal antibody via reduced interchain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Taltobulin-linker payload with a maleimide group

  • DMSO (for dissolving the linker-payload)

  • Purification system (e.g., size exclusion chromatography)

  • Characterization instruments (e.g., HIC-HPLC, RP-HPLC, Mass Spectrometer)

Procedure:

  • Antibody Reduction: To the mAb solution, add a calculated amount of TCEP solution to partially reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Linker-Payload Addition: Dissolve the Taltobulin-linker payload in DMSO. Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the final drug-to-antibody ratio (DAR).

  • Conjugation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification: Purify the ADC from unreacted linker-payload and other impurities using size exclusion chromatography (SEC) or other suitable purification methods.

  • Characterization: Characterize the purified ADC to determine the DAR, aggregation levels, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry.

Quantitative Data for ADC Conjugation

The following table provides representative quantitative data for a typical ADC conjugation reaction.

ParameterValue
Antibody Concentration 5-10 mg/mL
Molar Excess of Linker-Payload 5-10 fold
Reaction Time 2 hours
Average DAR 3.5 - 4.0
ADC Recovery >90%
Monomer Purity (by SEC) >98%

Conclusion

This compound is a valuable starting material for the synthesis of Taltobulin-based linker-payloads used in the development of potent and specific ADCs. The convergent synthetic strategies allow for the efficient construction of the complex Taltobulin payload, which can then be effectively conjugated to various linkers and subsequently to monoclonal antibodies. The protocols and data presented here provide a foundational guide for researchers in the field of ADC development. It is important to note that optimization of reaction conditions is often necessary for specific antibody, linker, and payload combinations to achieve the desired ADC characteristics.

References

Characterization of Taltobulin Synthesized from Intermediate-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (also known as HTI-286 and SPA-110) is a potent synthetic analog of the natural tripeptide hemiasterlin. As a microtubule-targeting agent, Taltobulin disrupts the dynamics of microtubule polymerization, a critical process for cell division. This disruption leads to mitotic arrest and subsequently induces programmed cell death, or apoptosis, in cancer cells. Notably, Taltobulin has demonstrated efficacy in multi-drug resistant cancer models, making it a compound of significant interest for oncological research and development.

These application notes provide a comprehensive guide to the in vitro characterization of Taltobulin synthesized from its precursor, intermediate-1. Detailed protocols for key experiments are provided to assess its biological activity, including cytotoxicity, impact on tubulin polymerization, effects on the cell cycle, and induction of apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of Taltobulin in Human Cancer Cell Lines

The cytotoxic activity of Taltobulin was assessed across a panel of human cancer cell lines using the MTT assay after a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia1.5
1A9Ovarian1.8
A549Non-Small Cell Lung2.1
NCI-H1299Non-Small Cell Lung2.5
MX-1WBreast1.6
MCF-7Breast3.0
HCT-116Colon2.8
DLD-1Colon2.2
A375Melanoma1.9
Table 2: Effect of Taltobulin on Tubulin Polymerization and Cell Cycle Progression

Taltobulin's inhibitory effect on tubulin polymerization and its impact on cell cycle distribution were quantified.

AssayCell LineTaltobulin ConcentrationResult
Tubulin Polymerization-2 µMIC50
Cell Cycle AnalysisK5626 nM22% of cells arrested in G2/M phase[1]
Table 3: Induction of Apoptosis by Taltobulin

The pro-apoptotic activity of Taltobulin was determined by Annexin V-FITC/PI staining and flow cytometry.

Cell LineTaltobulin ConcentrationIncubation TimeApoptotic Cells (%)
K5621.5 nM24 hours11.44%[1]
K5626 nM24 hours45.82%[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization In Vitro Characterization cluster_mechanism Mechanism of Action Studies int1 Intermediate-1 taltobulin Taltobulin int1->taltobulin Final Synthesis Step cytotoxicity Cytotoxicity Assay (MTT) taltobulin->cytotoxicity tubulin_poly Tubulin Polymerization Assay taltobulin->tubulin_poly cell_cycle Cell Cycle Analysis (Flow Cytometry) taltobulin->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) taltobulin->apoptosis western_blot Western Blot (JNK, Bcl-2) apoptosis->western_blot

Caption: Experimental workflow for the synthesis and in vitro characterization of Taltobulin.

signaling_pathway taltobulin Taltobulin tubulin β-Tubulin taltobulin->tubulin Binds to mt_destabilization Microtubule Destabilization tubulin->mt_destabilization mitotic_arrest Mitotic Arrest (G2/M Phase) mt_destabilization->mitotic_arrest jnk_activation JNK Activation mitotic_arrest->jnk_activation bcl2_phos Bcl-2 Phosphorylation (Inactivation) jnk_activation->bcl2_phos apoptosis Apoptosis bcl2_phos->apoptosis

Caption: Proposed signaling pathway for Taltobulin-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the concentration of Taltobulin that inhibits cell growth by 50% (IC50).

Materials:

  • Taltobulin stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Taltobulin in culture medium.

  • Replace the medium in each well with 100 µL of the Taltobulin dilutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay (Turbidity)

Objective: To assess the direct inhibitory effect of Taltobulin on the polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Taltobulin stock solution

  • Positive control (e.g., Colchicine)

  • Pre-chilled 96-well plates

  • Temperature-controlled microplate reader

Protocol:

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

  • Pipette 10 µL of Taltobulin dilutions (or controls) into the wells of the pre-warmed 96-well plate.

  • Initiate the reaction by adding 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analyze the data by plotting absorbance versus time. The IC50 for polymerization inhibition is the concentration of Taltobulin that reduces the maximum rate of polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Taltobulin on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Taltobulin stock solution

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Taltobulin for 24 hours.

  • Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by Taltobulin.

Materials:

  • Human cancer cell lines

  • Taltobulin stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of Taltobulin for 24-48 hours.

  • Harvest the cells (including supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of Apoptotic Signaling

Objective: To investigate the effect of Taltobulin on key proteins in the apoptotic signaling pathway, such as JNK and Bcl-2.

Materials:

  • Human cancer cell lines

  • Taltobulin stock solution

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Bcl-2, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with Taltobulin for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (Rac)-Taltobulin intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for improving the yield and purity of this compound, a key building block in the synthesis of the potent anti-tubulin agent, Taltobulin.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name and structure of this compound?

A1: The chemical name is 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid. Its CAS number is 676487-35-7.[1]

Q2: What is the general synthetic route for this compound?

A2: A common approach involves the N-methylation of a Boc-protected α-amino acid, followed by subsequent modifications. A plausible synthetic pathway is outlined in the workflow diagram below.

Q3: I am observing a low yield in the N-methylation step. What are the possible causes?

A3: Low yields in the N-methylation of Boc-protected amino acids can stem from several factors:

  • Incomplete deprotonation: The nitrogen of the Boc-protected amine needs to be deprotonated to become nucleophilic. Insufficient base or a weak base may lead to incomplete reaction.

  • Steric hindrance: The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the nitrogen atom, making the methylation challenging.

  • Side reactions: Over-alkylation or reaction at the carboxylate group can occur if not properly controlled.

  • Moisture: The presence of water can quench the strong base (e.g., sodium hydride) used for deprotonation.

Q4: What are common side products observed during the synthesis?

A4: Potential side products include the unmethylated starting material, di-methylated product, and byproducts from the decomposition of the Boc-group under harsh conditions. Careful monitoring of the reaction by TLC or LC-MS is recommended.

Q5: How can I purify the final this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the crude product and impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material in the N-methylation step. 1. Inactive sodium hydride (NaH) due to moisture exposure. 2. Insufficient amount of NaH. 3. Reaction temperature is too low.1. Use fresh, dry NaH from a newly opened container. 2. Ensure at least two equivalents of NaH are used to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine. 3. While the initial addition of NaH is done at 0°C for safety, the reaction is typically allowed to warm to room temperature and stirred overnight to ensure completion.
Formation of multiple products (observed by TLC/LC-MS). 1. Over-methylation (di-methylation). 2. Side reactions due to prolonged reaction time or high temperature. 3. Impure starting materials.1. Use a controlled amount of methyl iodide (e.g., 1.05-1.2 equivalents). 2. Monitor the reaction progress closely and quench it once the starting material is consumed. 3. Ensure the purity of the starting Boc-amino acid and solvents.
Difficulty in removing mineral oil from the product after using NaH dispersion. Mineral oil is the dispersion medium for commercial NaH.Wash the crude reaction mixture with a non-polar solvent like hexane or pentane during the work-up to remove the mineral oil before extraction of the product.
Product is an oil and difficult to handle. The product may be a viscous oil at room temperature.Trituration with a non-polar solvent (e.g., hexane, pentane) can sometimes induce solidification. Alternatively, purification by column chromatography followed by removal of the solvent under high vacuum is recommended.
Inconsistent yields between batches. Variations in reaction conditions, reagent quality, or work-up procedures.Standardize all reaction parameters, including solvent purity, reaction time, temperature, and work-up procedures. Use reagents from the same batch where possible.

Data Presentation

Table 1: Typical Reaction Conditions for N-Methylation

ParameterRecommended Condition
Starting Material Boc-β,β-dimethyl-phenylalanine
Base Sodium Hydride (60% dispersion in mineral oil)
Methylating Agent Methyl Iodide
Solvent Anhydrous Tetrahydrofuran (THF)
Stoichiometry (Base) 2.2 equivalents
Stoichiometry (Methyl Iodide) 1.2 equivalents
Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 70-85%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the N-methylation of Boc-protected amino acids.

Materials:

  • Boc-β,β-dimethyl-phenylalanine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Boc-β,β-dimethyl-phenylalanine (1 equivalent). Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood. Hydrogen gas is evolved during the addition.

  • Methylation: After the addition of sodium hydride is complete and gas evolution has ceased, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Cool the reaction mixture back to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

    • Add 1 M HCl to adjust the pH to ~3-4.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction N-Methylation cluster_workup Work-up & Purification cluster_product Final Product Boc-β,β-dimethyl-phenylalanine Boc-β,β-dimethyl-phenylalanine Reaction_Vessel Anhydrous THF Boc-β,β-dimethyl-phenylalanine->Reaction_Vessel NaH 1. NaH, 0°C MeI 2. MeI, 0°C to RT Quench Quench (H2O) Reaction_Vessel->Quench NaH->Reaction_Vessel MeI->Reaction_Vessel Extraction Acid/Base Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Intermediate_1 This compound Purification->Intermediate_1

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Impure Product Check_Reagents Reagent Quality? (NaH, Solvents) start->Check_Reagents Check_Conditions Reaction Conditions? (Temp, Time) start->Check_Conditions Purification Improve purification method start->Purification Use_Fresh_Reagents Use fresh/anhydrous reagents Check_Reagents->Use_Fresh_Reagents Optimize_Conditions Optimize reaction time and temperature Check_Conditions->Optimize_Conditions Success Improved Yield/ Purity Use_Fresh_Reagents->Success Optimize_Conditions->Success Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Rac)-Taltobulin intermediate-1, chemically known as 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid. This guide addresses common side products and other issues that may be encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in the synthesis of this compound?

A1: The synthesis of this sterically hindered N-Boc-N-methyl amino acid typically involves two key transformations:

  • Formation of the carbon skeleton: This involves creating the 2-amino-3-methyl-3-phenylbutanoic acid backbone. Due to the challenging quaternary carbon center, this can be a multi-step process.

  • N-methylation and Boc protection: Introduction of the methyl group on the nitrogen atom and protection of the amine with a tert-butyloxycarbonyl (Boc) group. These steps can sometimes be performed in a specific order to optimize yield and purity.

Q2: What are the most common side products observed during the synthesis?

A2: Common side products often arise from incomplete reactions, side reactions of reagents, or degradation of the desired product. These can include unmethylated precursor, over-alkylation products (though less common for the N-methyl group), and byproducts from the Boc-protection step. Specific examples are detailed in the troubleshooting guide below.

Q3: How can I detect and characterize these side products?

A3: A combination of analytical techniques is recommended for impurity profiling.[1][2][3] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[1][2] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][2][3]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety protocols should be followed. Many reagents used in organic synthesis are hazardous. For example, strong bases like sodium hydride are flammable solids and react violently with water. Alkylating agents such as methyl iodide are toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete N-methylation.- Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., NaH, KOtBu) to fully deprotonate the N-H of the Boc-protected amine.[4] - Use a slight excess of the methylating agent (e.g., methyl iodide). - Optimize reaction time and temperature.
Steric hindrance impeding the reaction.- Consider using a less sterically hindered protecting group for the amine if N-methylation is performed before protection. However, the Boc group is standard for subsequent peptide couplings.
Loss of product during workup or purification.- Check all aqueous layers for product solubility. - Use appropriate purification techniques (e.g., column chromatography with a suitable solvent system) to minimize loss.
Presence of unmethylated starting material Insufficient base or methylating agent.- Increase the equivalents of the base and/or methylating agent. - Ensure the base is fresh and has not been deactivated by moisture.
Short reaction time.- Monitor the reaction by TLC or LC-MS to ensure completion. - Increase the reaction time if necessary.
Observation of a byproduct with a mass corresponding to the loss of the Boc group Acidic conditions during workup or purification.- The Boc group is acid-labile.[] Avoid strong acidic conditions. Use a mild acid (e.g., dilute citric acid) for neutralization if required. - Use neutral or slightly basic conditions during extraction.
High temperatures during the reaction or purification.- Avoid excessive heating, as it can lead to thermal decomposition of the Boc group.
Racemization of the alpha-carbon Use of a strong base that can deprotonate the alpha-proton.- While the target molecule is racemic, controlling stereochemistry is crucial for asymmetric syntheses. Use of hindered bases at low temperatures can minimize racemization.[1]
Prolonged reaction times at elevated temperatures.- Optimize reaction conditions to be as mild and short as possible.
Formation of N-acylurea byproduct Use of carbodiimide coupling agents (if the synthesis involves a peptide coupling step to form a precursor).- This is a common side reaction with carbodiimides.[1] Adding an auxiliary nucleophile like HOBt or HOAt can suppress this.
Summary of Potential Side Products
Side Product Chemical Name Formation Pathway Analytical Detection
Unmethylated Precursor2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acidIncomplete N-methylation reaction.LC-MS, NMR
De-Boc Product2-(methylamino)-3-methyl-3-phenylbutanoic acidLoss of the Boc protecting group under acidic conditions or heat.LC-MS, NMR
Methyl EsterMethyl 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoateIf methanol is used as a solvent or quenching agent under conditions that promote esterification.LC-MS, NMR, IR
Over-alkylation productQuaternary ammonium saltUnlikely for N-methylation of a Boc-protected amine, but possible if the amine is not protected.LC-MS, NMR

Experimental Protocols

General Protocol for N-methylation of a Boc-protected Amino Acid:

  • Dissolution: Dissolve the Boc-protected amino acid (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, ~2.2 equivalents, 60% dispersion in mineral oil), portion-wise. Allow the reaction to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a dianion (carboxylate and N-anion) is expected.[4]

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, ~2.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-methylated product.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G start Synthesis of (Rac)-Taltobulin Intermediate-1 check_yield Check Yield and Purity (TLC, LC-MS) start->check_yield low_yield Low Yield? check_yield->low_yield impure Impure Product? check_yield->impure success Successful Synthesis low_yield->success No troubleshoot_yield Troubleshoot Low Yield: - Check reagent quality/quantity - Optimize reaction conditions - Analyze workup losses low_yield->troubleshoot_yield Yes impure->success No troubleshoot_purity Troubleshoot Impurities: - Identify side products (NMR, MS) - Adjust reaction conditions - Optimize purification impure->troubleshoot_purity Yes re_run Re-run Synthesis troubleshoot_yield->re_run troubleshoot_purity->re_run

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Potential Side Reaction Pathway: Incomplete N-Methylation

G cluster_main Main Reaction cluster_side Side Reaction A Boc-NH-R B Boc-N(-)-R A->B + Base (-H+) C Boc-N(CH3)-R (Desired Product) B->C + CH3I D Boc-NH-R (Unreacted Starting Material) B->D Incomplete Reaction (Insufficient Base/CH3I or Time)

Caption: Incomplete N-methylation leads to the presence of the starting material as a side product.

References

Navigating the Purification of (Rac)-Taltobulin Intermediate-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of (Rac)-Taltobulin intermediate-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges during the purification of this critical synthetic intermediate. Taltobulin is a potent tubulin inhibitor, and its synthesis involves several intermediate compounds.[1][2][3][4] The successful purification of this compound is a crucial step in obtaining the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of racemic mixtures like this compound presents unique challenges. Since enantiomers have identical physical properties in a non-chiral environment, their separation from other impurities without resolving the enantiomers requires careful optimization of chromatographic conditions. Key challenges include:

  • Co-eluting Impurities: Structurally similar impurities may have similar polarity, leading to overlapping peaks in chromatography.

  • Compound Stability: The intermediate may be sensitive to the stationary phase (e.g., silica gel), potentially leading to degradation.[5]

  • Achieving High Purity: Obtaining the desired level of purity for subsequent synthetic steps can be difficult without significant yield loss.

Q2: What are the recommended initial steps before proceeding with large-scale purification?

Before committing to a large-scale purification, it is essential to perform small-scale analytical experiments. This typically involves:

  • Thin-Layer Chromatography (TLC): Use TLC to screen for an appropriate solvent system that provides good separation between the desired compound and impurities.

  • Stability Test: Assess the stability of the intermediate on the chosen stationary phase (e.g., silica gel) by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting.[5] Any new spots may indicate degradation.

  • Small-Scale Column Chromatography: Perform a small-scale column purification to confirm the separation observed on TLC translates to column conditions and to identify any potential issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Intermediate-1 from Impurities Inappropriate solvent system (mobile phase).Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Overloading the column with the crude sample.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Poorly packed column leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
The Compound is Not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is very polar, consider using a more polar solvent system, such as methanol in dichloromethane.
The compound may have decomposed on the column.Test the stability of your compound on silica gel using a 2D TLC experiment.[5] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[5]
The Compound Elutes Too Quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent.
Peak Tailing in Column Fractions Secondary interactions between the compound and the stationary phase (e.g., acidic silanol groups on silica).Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to suppress these interactions.
The compound is not very soluble in the eluting solvent, causing it to streak.When the compound begins to elute, you can try slightly increasing the polarity of the solvent to improve solubility and reduce tailing.[5]
Low Recovery of the Purified Compound Compound irreversibly adsorbed onto the stationary phase.This can happen if the compound is unstable on silica. Consider alternative stationary phases.
The compound is spread across too many fractions in very low concentrations.Concentrate the fractions where you expect your compound and re-analyze by TLC to ensure you haven't missed it.[5]

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Calculate the Retention Factor (Rf) for each spot to assess separation.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.[6]

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

G cluster_start Start cluster_prep Preparation & Analysis cluster_purification Purification cluster_troubleshooting Troubleshooting start Crude (Rac)-Taltobulin intermediate-1 tlc Perform Analytical TLC start->tlc good_sep Good Separation? tlc->good_sep stability Check Stability on Silica good_sep->stability Yes optimize_solvent Optimize Mobile Phase (Polarity Gradient) good_sep->optimize_solvent No is_stable Stable? stability->is_stable column Run Flash Column Chromatography is_stable->column Yes change_stationary Change Stationary Phase (e.g., Alumina) is_stable->change_stationary No pure_fractions Pure Fractions Obtained? column->pure_fractions end Combine Pure Fractions & Evaporate Solvent pure_fractions->end Yes check_loading Check Sample Loading & Column Packing pure_fractions->check_loading No optimize_solvent->tlc change_stationary->tlc low_recovery Low Recovery? check_loading->low_recovery low_recovery->end No check_fractions Re-check All Fractions low_recovery->check_fractions Yes check_fractions->end

References

Technical Support Center: (Rac)-Taltobulin Intermediate-1 Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of (Rac)-Taltobulin intermediate-1. The information herein is designed to help troubleshoot common experimental issues and provide a framework for systematic stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised. The compound should be stored in a sealed container, protected from moisture and light.[1][2]

Q2: How should I prepare solutions of this compound for in vivo or in vitro experiments?

It is recommended to prepare working solutions freshly on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2] For stock solutions, it is advisable to aliquot and store them at the recommended temperatures to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Q3: What solvents are recommended for dissolving this compound?

The choice of solvent depends on the specific experimental requirements. Common solvent systems include DMSO in combination with aqueous solutions like saline containing 20% SBE-β-CD, or with other organic solvents like PEG300 and Tween-80, or in corn oil.[1] Always refer to the solubility information on the product datasheet to select the appropriate solvent.[1]

Q4: What is the purpose of conducting forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • To identify the likely degradation products and establish the degradation pathways of the molecule.[3][4]

  • To determine the intrinsic stability of the intermediate.[4][5]

  • To develop and validate stability-indicating analytical methods, such as HPLC, that can separate and quantify the active pharmaceutical ingredient from its degradation products.[5][6]

  • The information gathered can aid in the development of stable formulations and appropriate storage conditions.[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results in stability studies. - Non-uniform stress conditions.- Analytical variability.[3]- Use of different batches of the intermediate.[3]- Ensure all samples are subjected to the same, controlled stress conditions.- Analyze all samples from a specific study in the same analytical series.[3]- Use a single, well-characterized batch of this compound for the entire study.[3]
No degradation observed under stress conditions. - Stress conditions are too mild.- Insufficient duration of the study.- Increase the concentration of the stressing agent (e.g., acid, base, oxidizing agent), the temperature, or the exposure time.[6]- A combination of stress factors (e.g., chemical agent + temperature) can be employed.[6]
Excessive degradation of the intermediate. - Stress conditions are too harsh.- Reduce the concentration of the stressing agent, the temperature, or the exposure time.[6]- Excessive degradation can lead to the formation of secondary degradants not relevant to real-time stability.[6]
Poor separation of degradation products in HPLC. - The analytical method is not optimized.- Inappropriate column, mobile phase, or gradient.- Develop a stability-indicating HPLC method. The use of broad gradients is often a good starting point for method development.[7]- Screen different columns and mobile phase compositions to achieve optimal separation.
Mass imbalance in degradation studies. - Some degradation products are not being detected.- The response factor of degradation products differs significantly from the parent compound.- Use a universal detector or multiple detectors (e.g., UV and MS) to ensure all components are detected.[7]- It's important to understand that assuming uniform response factors for all compounds can be inaccurate.[7]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers

  • Photo-stability chamber

  • Temperature-controlled oven

  • Calibrated pH meter

  • HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (MS).

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% H₂O₂.

    • Keep at room temperature for a specified time, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Store the solid intermediate in an oven at a high temperature (e.g., 80°C).

    • Also, expose the stock solution to the same high temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid intermediate and the stock solution to UV light (e.g., 254 nm) and visible light in a photo-stability chamber.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze samples at various time points.

4. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a developed stability-indicating HPLC-UV/MS method.

  • The HPLC method should be capable of separating the main peak of this compound from all degradation products.[8]

  • Characterize the degradation products using MS/MS and, if possible, isolate them for structural elucidation by NMR.[8][9]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Duration/ Temp. % Assay of Intermediate-1 % Total Impurities Number of Degradants Major Degradant(s) (RT and % Area) Mass Balance (%)
Control N/A
0.1 M HCl 2 hours / 60°C
8 hours / 60°C
0.1 M NaOH 2 hours / 60°C
8 hours / 60°C
3% H₂O₂ 24 hours / RT
Heat (Solid) 48 hours / 80°C
Heat (Solution) 48 hours / 80°C
Photolytic (UV) 24 hours

Visualizations

Degradation_Pathway Intermediate_1 (Rac)-Taltobulin intermediate-1 Degradant_A Degradation Product A (e.g., Hydrolysis) Intermediate_1->Degradant_A Acid/Base Degradant_B Degradation Product B (e.g., Oxidation) Intermediate_1->Degradant_B Oxidation Degradant_C Degradation Product C (e.g., Photolysis) Intermediate_1->Degradant_C Light

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid Acid Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Heat Heat->Analysis Light Light Light->Analysis Start Prepare Stock Solution of This compound Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light Characterization Characterize Degradants (MS/MS, NMR) Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of (Rac)-Taltobulin intermediate-1. It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges in its synthesis?

A1: this compound is a crucial dipeptide precursor for the synthesis of Taltobulin (HTI-286), a potent anti-cancer agent that functions as a tubulin polymerization inhibitor. This intermediate is formed by the peptide coupling of (2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid and N-methyl-L-valine. The main synthetic challenge arises from the steric hindrance presented by the N-methyl group on the valine residue. This steric bulk significantly impedes the approach of the activated carboxylic acid, leading to slower reaction rates and making the use of standard peptide coupling reagents often ineffective.

Q2: Which coupling reagents are recommended for overcoming the steric hindrance in this synthesis?

A2: For sterically demanding couplings, such as the formation of this compound, it is crucial to use highly potent coupling reagents. Standard uronium-based reagents like HBTU and HCTU often result in low yields. Phosphonium-based reagents or specialized uronium/aminium reagents are highly recommended.

Coupling ReagentReagent TypeKey Advantages for Hindered Couplings
HATU AminiumReacts rapidly with minimal epimerization; has a proven track record of success in coupling N-methylated amino acids.[1]
PyAOP PhosphoniumExceptionally effective for coupling N-protected N-methyl amino acids to other N-methylated residues.[2]
PyBrOP PhosphoniumA highly reactive coupling reagent, particularly useful for difficult couplings where other reagents show limited efficiency.[2]
PyBOP/HOAt PhosphoniumThis combination is recognized as a promising option for challenging peptide couplings.[1]

Q3: How can I accurately monitor the progress of the coupling reaction?

A3: The conventional ninhydrin test is unsuitable for this reaction as it only detects primary amines and will not react with the secondary amine of N-methyl-L-valine. The recommended method for monitoring the reaction is the bromophenol blue test . This colorimetric test will show a blue or green color in the presence of unreacted secondary amines, and a yellow color upon complete consumption of the amine, indicating the reaction is finished.

Q4: What are the common side reactions, and how can they be minimized?

A4: The most significant side reaction to control is epimerization at the chiral center of the (2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid during its activation. To suppress epimerization, it is advisable to use coupling reagents that are known to minimize this side reaction, such as HATU. Additionally, keeping the pre-activation time of the carboxylic acid to a minimum and using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) are effective strategies. Another potential issue is the formation of deletion sequences resulting from incomplete coupling, which can be mitigated by employing more potent coupling reagents and considering a "double coupling" approach where the coupling step is repeated.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Coupling Reagent: Use of standard reagents ill-suited for sterically hindered couplings. 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 3. Poor Carboxylic Acid Activation: Inefficient formation of the active ester intermediate.1. Switch to a more potent coupling reagent like HATU , PyAOP , or PyBrOP . 2. Increase the reaction duration and monitor completion using the bromophenol blue test. If necessary, perform a "double coupling." 3. For HATU/DIPEA couplings, ensure a brief pre-activation period (around 5 minutes) before adding the amine component.
Significant Amount of Unreacted Starting Material 1. Incomplete Coupling: As detailed above. 2. Steric Hindrance: The bulky nature of the coupling partners leads to a slow reaction rate.1. Employ a more effective coupling reagent and consider performing a double or triple coupling to drive the reaction to completion. 2. Increase the equivalents of the activated amino acid and coupling reagent to 1.5-2.0 equivalents relative to the amine.
Detection of Epimers in the Product 1. Over-activation of the Carboxylic Acid: Extended pre-activation can lead to the formation of an oxazolone intermediate, which is susceptible to epimerization.[3] 2. Inappropriate Base: The choice of base can influence the rate of epimerization.1. Minimize the pre-activation time of the carboxylic acid with the coupling reagent. 2. Use a sterically hindered and non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) .
Challenges in Product Purification 1. Byproducts from Coupling Reagent: Some coupling reagents produce byproducts that are difficult to remove by standard purification techniques. 2. Presence of Multiple Products: A result of incomplete reactions or the formation of side products.1. Opt for coupling reagents that generate water-soluble byproducts, such as uronium or phosphonium salts. A standard aqueous work-up should effectively remove these impurities. 2. Optimize the reaction conditions to ensure complete conversion and minimize side reactions. Column chromatography may be necessary for final purification.

Experimental Protocols

General Protocol for HATU-Mediated Coupling

This protocol outlines a general procedure for the synthesis of this compound using HATU as the coupling agent.

Materials:

  • (2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid (1.0 eq.)

  • N-methyl-L-valine methyl ester hydrochloride (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Bromophenol blue test solution (250 mg in 50 ml of DMF)[1]

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve (2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vessel, dissolve N-methyl-L-valine methyl ester hydrochloride (1.1 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the salt.

  • Add the neutralized amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction's progress using the bromophenol blue test. A color change from blue/green to yellow indicates completion.

  • If the reaction is not complete after 4 hours, a second portion of the pre-activated carboxylic acid (0.5 eq.) can be added.

  • Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Data Presentation

The following table provides a comparison of the effectiveness of different coupling reagents for sterically hindered N-methylated amino acid couplings, with data compiled from relevant literature.

Coupling ReagentBaseTypical Reaction TimeTypical Yield Range for Hindered Couplings
HBTUDIPEA12 - 24 hours30 - 50%
HATU DIPEA2 - 4 hours70 - 90%
PyAOP DIPEA2 - 6 hours75 - 95%
PyBrOP DIPEA1 - 3 hours80 - 95%

Mandatory Visualizations

Experimental Workflow

experimental_workflow Start Starting Materials: (2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid N-methyl-L-valine methyl ester HCl Activation Activation of Carboxylic Acid (HATU, DIPEA in DMF) Start->Activation Coupling Peptide Coupling Reaction (Addition of Amine) Activation->Coupling Monitoring Reaction Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up (Quenching and Extraction) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Product Yield Check_Reagent Is a potent coupling reagent (HATU, PyAOP, PyBrOP) being used? Start->Check_Reagent Switch_Reagent Switch to a more effective coupling reagent. Check_Reagent->Switch_Reagent No Check_Conditions Are reaction time and equivalents of reagents optimized? Check_Reagent->Check_Conditions Yes Switch_Reagent->Check_Conditions Optimize_Conditions Increase reaction time and/or perform a double coupling. Check_Conditions->Optimize_Conditions No Check_Monitoring Is reaction completion confirmed with the bromophenol blue test? Check_Conditions->Check_Monitoring Yes Optimize_Conditions->Check_Monitoring Implement_Monitoring Implement proper reaction monitoring. Check_Monitoring->Implement_Monitoring No End Improved Yield Check_Monitoring->End Yes Implement_Monitoring->End

Caption: A logical guide to troubleshooting low product yield in the synthesis.

References

Technical Support Center: (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (Rac)-Taltobulin intermediate-1. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the intermediate during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a decrease in the purity of my this compound sample over time. What are the potential causes?

A1: A decrease in purity of this compound, which is 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid, can be attributed to several factors. The primary stability concern for this molecule is the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][][3][4] Exposure to acidic conditions, even trace amounts, can lead to the cleavage of the Boc group, resulting in the formation of the free amine. Additionally, like many organic molecules, prolonged exposure to high temperatures, light, and moisture can contribute to degradation.[5][6][7]

Troubleshooting Steps:

  • pH Check: Ensure all solvents and reagents used are neutral or slightly basic. Avoid acidic conditions during workup and storage.

  • Storage Conditions: Store the intermediate at the recommended temperature (see table below), protected from light and moisture.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Solvent Purity: Use high-purity, dry solvents for all manipulations. Residual acids or water in solvents can initiate degradation.[5]

Q2: My reaction involving this compound is giving unexpected side products. Could this be related to its stability?

A2: Yes, instability of the intermediate can lead to the formation of side products. The most common side product would be the deprotected amine resulting from Boc-group cleavage under acidic reaction conditions.[][3][4] This free amine can then participate in unintended side reactions. Another possibility is the reaction of the carboxylic acid moiety.

Troubleshooting Steps:

  • Reaction Condition Review: Carefully review your reaction conditions. If any acidic reagents or catalysts are used, consider alternative, non-acidic methods if possible.

  • Work-up Procedure: During aqueous work-up, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to neutralize any acids.[8]

  • Product Characterization: Thoroughly characterize your side products. The presence of a compound with a molecular weight difference of 100.12 g/mol (the mass of the Boc group) from the starting material is a strong indicator of Boc deprotection.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions based on the physical form of the intermediate.

FormTemperatureDurationAdditional Precautions
Pure Oil4°CShort-termSealed container, protected from light and moisture.[1]
In Solvent-20°CUp to 1 monthUse dry, high-purity solvents. Seal tightly under inert gas.[1]
In Solvent-80°CUp to 6 monthsUse dry, high-purity solvents. Seal tightly under inert gas.[1]

Q4: How can I assess the stability of my batch of this compound?

A4: A forced degradation study is a common method to assess the intrinsic stability of a substance.[9][10][11][12] This involves subjecting the intermediate to various stress conditions (acid, base, heat, light, oxidation) and monitoring its degradation. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol outlines a general HPLC method for determining the purity of this compound and monitoring its degradation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the intermediate in a suitable solvent (e.g., acetonitrile or methanol).

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature for a defined period.

    • Thermal Stress: Expose the solid sample and a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid sample and a solution to UV and visible light.

    • Oxidative Stress: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.

Visualizations

Potential_Degradation_Pathway Intermediate (Rac)-Taltobulin intermediate-1 Deprotected Deprotected Intermediate (Free Amine) Intermediate->Deprotected Acidic Conditions (e.g., H+) Other Other Degradation Products Intermediate->Other Heat, Light, Oxidation

Potential Degradation Pathways for this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Acid Acidic Stress HPLC HPLC Analysis Acid->HPLC Base Basic Stress Base->HPLC Heat Thermal Stress Heat->HPLC Light Photolytic Stress Light->HPLC Oxidation Oxidative Stress Oxidation->HPLC Sample Sample of (Rac)-Taltobulin intermediate-1 Sample->Acid Sample->Base Sample->Heat Sample->Light Sample->Oxidation Data Data Analysis & Stability Assessment HPLC->Data

Workflow for Stability Testing of this compound.

References

(Rac)-Taltobulin intermediate-1 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Taltobulin intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is a key precursor in the synthesis of Taltobulin, a potent microtubule inhibitor.[1][2] Its chemical formula is C17H25NO4 with a molecular weight of 307.38.[2] Based on available data, it is offered as a 10 mM solution in DMSO, suggesting good solubility in this solvent.[1] For in vivo studies, formulations often involve co-solvents and excipients like PEG300, Tween-80, and SBE-β-CD to achieve sufficient concentration.[1]

Q2: I am observing precipitation of this compound during my reaction. What are the likely causes?

A2: Precipitation during a reaction can be due to several factors:

  • Solvent Choice: The reaction solvent may not be optimal for both the intermediate and other reactants.

  • Temperature Changes: A change in temperature during the reaction could decrease the solubility of the intermediate.

  • Reaction Byproducts: The formation of byproducts could alter the polarity of the reaction mixture, causing the intermediate to precipitate.

  • Concentration: The concentration of the intermediate in the reaction mixture may have exceeded its solubility limit.

Q3: What are the recommended starting points for dissolving this compound for a chemical reaction?

A3: A good starting point is to use a solvent in which the intermediate is known to be soluble, such as Dimethyl Sulfoxide (DMSO).[1] Depending on the nature of your reaction, other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could also be effective. It is always recommended to perform a small-scale solubility test before proceeding with the full reaction.

Troubleshooting Guides

Issue 1: Poor Solubility in a Desired Solvent

If you are facing difficulty in dissolving this compound in your chosen solvent, consider the following solutions.

Troubleshooting Workflow for Poor Solubility

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Poor solubility of This compound B Try alternative solvents (e.g., DMSO, DMF, NMP) A->B C Apply gentle heating and/or sonication B->C D Use a co-solvent system C->D E Reduce particle size (micronization) D->E F Solubility Improved E->F

Caption: A stepwise approach to addressing poor solubility of the intermediate.

Solutions:

  • Alternative Solvents: Test the solubility in a range of solvents with varying polarities.

  • Heating and Sonication: Gentle heating or sonication can help overcome the activation energy barrier for dissolution.[3]

  • Co-solvency: The addition of a small amount of a miscible co-solvent in which the compound is highly soluble can significantly increase the overall solubility.[4][5]

  • Particle Size Reduction: Decreasing the particle size of the solid intermediate increases the surface area available for solvent interaction, which can improve the rate of dissolution.[6] This can be achieved through techniques like micronization.[5]

Issue 2: Precipitation During Reaction Work-up

Precipitation during the work-up phase, such as upon addition of an anti-solvent (e.g., water), can be problematic.

Solutions:

  • Solvent Exchange: Before adding an anti-solvent, consider replacing the reaction solvent with one in which the product is soluble but the intermediate is not, allowing for selective precipitation of the unreacted intermediate.

  • Temperature Control: Perform the work-up at a temperature that maintains the solubility of the desired product while allowing for the precipitation of impurities.

  • pH Adjustment: If the intermediate has ionizable groups, adjusting the pH of the aqueous phase can modulate its solubility.[5][6]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the approximate solubility of this compound in various solvents.

Methodology:

  • Weigh 1-5 mg of this compound into a small vial.

  • Add the selected solvent in small, measured increments (e.g., 100 µL).

  • After each addition, vortex or sonicate the mixture for 30-60 seconds.

  • Observe for complete dissolution.

  • Continue adding solvent until the solid is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

Solubility Testing Workflow

G A Weigh Intermediate (1-5 mg) B Add Solvent (100 µL increments) A->B C Vortex/Sonicate B->C D Observe for Dissolution C->D E Completely Dissolved? D->E E->B No F Calculate Solubility E->F Yes G Record Results F->G

Caption: A simple workflow for determining the solubility of the intermediate.

Protocol 2: Preparation of an In Vivo Formulation

This protocol provides an example of how to prepare a formulation suitable for in vivo experiments, based on common practices for poorly soluble compounds.[1]

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • To this, add PEG300 and mix thoroughly.

  • Add Tween-80 and mix again until a homogenous solution is formed.

  • Finally, add saline to the desired final volume and mix.

Example Formulation Components

Component Purpose Example Ratio
DMSO Primary Solvent 10%
PEG300 Co-solvent 40%
Tween-80 Surfactant 5%

| Saline | Vehicle | 45% |

Advanced Solubility Enhancement Techniques

For particularly challenging solubility issues, more advanced techniques may be employed in a drug development setting.

Overview of Advanced Techniques

G A Poorly Soluble Intermediate B Solid Dispersion A->B C Complexation (e.g., with Cyclodextrins) A->C D Nanosuspension A->D E Improved Dissolution & Bioavailability B->E C->E D->E

Caption: Advanced methods to improve the solubility and bioavailability of drug intermediates.

  • Solid Dispersions: The intermediate is dispersed in a hydrophilic carrier at the molecular level.[4] This can be achieved by methods like solvent evaporation or hot-melt extrusion.

  • Complexation: Encapsulating the intermediate within a larger molecule, such as a cyclodextrin, can increase its apparent solubility in aqueous media.[4]

  • Nanosuspensions: The particle size of the intermediate is reduced to the nanometer range, which dramatically increases the surface area and dissolution rate.[4][6]

For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are encountering.

References

Technical Support Center: Overcoming Incomplete Reactions in Taltobulin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of taltobulin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly incomplete reactions, encountered during the synthesis of this potent antimicrotubule agent.

Frequently Asked Questions (FAQs)

Q1: What are the key challenging steps in the total synthesis of taltobulin where incomplete reactions are common?

A1: The synthesis of taltobulin is a multi-step process involving the construction of complex chiral building blocks and their subsequent assembly. The most common steps where researchers face incomplete reactions are:

  • Peptide Coupling: The formation of amide bonds, particularly between sterically hindered amino acid fragments, can be challenging, leading to low yields and unreacted starting materials.

  • Wittig Olefination: Establishing the (E)-double bond in one of the key building blocks via the Wittig reaction can be prone to low yields and the formation of the undesired (Z)-isomer. Removal of the triphenylphosphine oxide byproduct can also complicate product isolation.

  • Ugi Four-Component Reaction (in convergent syntheses): While efficient, the Ugi reaction's success is highly dependent on the purity of reactants and optimal reaction conditions. Incomplete consumption of one or more components can lead to a complex mixture of products.

Q2: My peptide coupling reaction to assemble the taltobulin backbone is sluggish and gives a low yield. What are the likely causes?

A2: Incomplete peptide coupling reactions in taltobulin synthesis are often due to:

  • Steric Hindrance: The amino acid building blocks of taltobulin are sterically demanding, which can slow down the coupling reaction.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support (in solid-phase synthesis) or in solution, making the reactive sites inaccessible.[1]

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be efficient enough to activate the carboxylic acid of the incoming amino acid.

  • Moisture: Water in the reaction can hydrolyze the activated species and the coupling reagents.

Q3: I'm observing a significant amount of the (Z)-isomer in my Wittig reaction. How can I improve the (E)-selectivity?

A3: The formation of the (Z)-isomer is a common issue in Wittig reactions. To favor the formation of the desired (E)-alkene in taltobulin synthesis:

  • Use Stabilized Ylides: Stabilized ylides, which have an electron-withdrawing group, generally favor the formation of (E)-alkenes.[2][3]

  • Reaction Conditions: The choice of solvent and the presence or absence of lithium salts can influence the stereochemical outcome.[4] Salt-free conditions are often preferred for better (E)-selectivity.

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification, which involves deprotonation-reprotonation of the betaine intermediate at low temperature, can be used to isomerize the intermediate that leads to the (Z)-alkene to the more stable one that forms the (E)-alkene.[4]

Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction mixture?

A4: TPPO can be challenging to remove due to its polarity and solubility. Common methods include:

  • Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or a mixture of diethyl ether and hexane. Adding these solvents to the crude reaction mixture can cause the TPPO to precipitate.[5]

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) in polar solvents like ethanol. Adding a solution of ZnCl₂ can precipitate the TPPO-Zn complex, which can then be removed by filtration.[6]

  • Chromatography: Flash column chromatography on silica gel can be used. A non-polar eluent will typically wash the desired product through while the more polar TPPO remains on the silica.[5]

Troubleshooting Guides

Incomplete Peptide Coupling
Symptom Potential Cause Troubleshooting Steps & Solutions
Low product yield with significant starting material remaining. Steric hindrance • Switch to a more powerful coupling reagent like HATU, HCTU, or COMU, which are known to be effective for hindered amino acids.[7] • Increase the reaction temperature (e.g., to 50-60°C) to overcome the activation energy barrier.[1] • Increase the reaction time and use a higher excess of reagents.
Peptide aggregation • Change the solvent to a more polar, aprotic solvent like NMP or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[1] • Perform the synthesis at an elevated temperature.[1]
Inadequate activation • Ensure the coupling reagent is fresh and of high purity. • Pre-activate the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine component.[8]
Moisture contamination • Use anhydrous solvents and reagents. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of deletion sequences in the final product. Incomplete coupling at a specific step. • Implement a "double coupling" strategy for difficult amino acids, where the coupling step is repeated with fresh reagents.[9] • Use a capping step with acetic anhydride after each coupling to block any unreacted amino groups and prevent the formation of deletion peptides.[6]
Incomplete Wittig Olefination
Symptom Potential Cause Troubleshooting Steps & Solutions
Low yield of the desired alkene. Sterically hindered aldehyde/ketone • Switch to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a more nucleophilic phosphonate carbanion and is often more effective for hindered carbonyls.[10] • Use a more reactive, non-stabilized ylide if (Z)-selectivity is acceptable or can be addressed in a subsequent step.
Unstable ylide • Generate the ylide in situ in the presence of the aldehyde to ensure it reacts as it is formed.[11] • Use fresh, high-quality reagents, especially the base used for ylide generation.
Poor solubility of reactants • Ensure all reactants are fully dissolved in a suitable anhydrous solvent like THF or DMSO.
Low (E)-selectivity. Use of non-stabilized ylide • Employ a stabilized ylide if the substrate is compatible. • For non-stabilized ylides, use the Schlosser modification to favor the (E)-isomer.[4]
Presence of lithium salts • Use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) instead of n-butyllithium to generate the ylide under salt-free conditions.
Difficulty in removing TPPO. Co-elution with the product during chromatography. • Convert TPPO to a more easily separable derivative. • Use precipitation methods with non-polar solvents or metal salts (see FAQ A4).[5][6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key steps in taltobulin synthesis, compiled from various literature sources. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Peptide Coupling Conditions and Yields

Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
PyBOPDIPEADMF2570-85[12]
HATUDIPEADMF25>90[13]
HBTUDIPEADMF25>90
EDC/HOBtNMMDCM/DMF0-2560-80[12]

Table 2: Wittig Olefination and Alternatives

Reaction TypeYlide/ReagentBaseSolventTemperature (°C)Typical Yield (%)Stereoselectivity (E:Z)Reference
WittigStabilizedNaHTHF0-2560-90>95:5[2]
Wittig (Schlosser)Non-stabilizedn-BuLi, PhLiTHF/Et₂O-78 to 2550-70>90:10[4]
HWEPhosphonate esterNaHTHF0-2580-95>98:2[10]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using HATU
  • Resin Preparation (for SPPS): Swell the resin-bound amine in anhydrous DMF for 30 minutes.

  • Amino Acid Activation: In a separate flask, dissolve the N-protected amino acid (2-3 equivalents relative to the resin loading) and HATU (1.95 equivalents) in anhydrous DMF.

  • Coupling: Add a non-nucleophilic base such as DIPEA (4-6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test.

  • Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol.

Protocol 2: General Procedure for Wittig Olefination with a Stabilized Ylide
  • Ylide Formation: To a suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a strong base such as sodium hydride (1.1 equivalents). Stir the mixture at room temperature for 1 hour.

  • Reaction: Cool the resulting ylide solution to 0°C and add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from TPPO.

Protocol 3: General Procedure for Boc-Deprotection
  • Reaction Setup: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • Deprotection: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Isolation: The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_peptide_coupling Troubleshooting Incomplete Peptide Coupling pc_start Incomplete Coupling Detected pc_check_sterics Assess Steric Hindrance pc_start->pc_check_sterics pc_change_reagent Switch to HATU/HCTU pc_check_sterics->pc_change_reagent High pc_increase_temp Increase Temperature pc_check_sterics->pc_increase_temp Moderate pc_check_aggregation Check for Aggregation pc_check_sterics->pc_check_aggregation Low pc_success Coupling Complete pc_change_reagent->pc_success pc_increase_temp->pc_success pc_change_solvent Use NMP or add LiCl pc_check_aggregation->pc_change_solvent Yes pc_double_couple Perform Double Coupling pc_check_aggregation->pc_double_couple No pc_change_solvent->pc_success pc_double_couple->pc_success

Caption: Troubleshooting workflow for incomplete peptide coupling reactions.

wittig_olefination_logic cluster_wittig Decision Logic for Wittig Olefination w_start Need to form C=C bond w_check_hindrance Is carbonyl sterically hindered? w_start->w_check_hindrance w_use_wittig Use Wittig Reaction w_check_hindrance->w_use_wittig No w_use_hwe Use Horner-Wadsworth-Emmons w_check_hindrance->w_use_hwe Yes w_check_selectivity Desired stereoisomer? w_use_wittig->w_check_selectivity w_product Desired Alkene w_use_hwe->w_product w_stabilized Use Stabilized Ylide w_check_selectivity->w_stabilized E-alkene w_schlosser Use Schlosser Modification w_check_selectivity->w_schlosser E-alkene from non-stabilized w_stabilized->w_product w_schlosser->w_product

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecules like Taltobulin, a potent antitubulin agent, meticulous characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H NMR spectrum of (Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine. This crucial building block in the Taltobulin synthesis possesses a unique structural motif, the analysis of which is essential for ensuring the integrity of the final active pharmaceutical ingredient.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected ¹H NMR spectral data for this intermediate, placed in context with structurally related analogs. The data is presented to facilitate the rapid and accurate identification and quality assessment of this compound in a laboratory setting.

Comparative ¹H NMR Data Analysis

The table below summarizes the theoretical ¹H NMR spectral data for this compound and compares it with the experimentally determined data for a closely related analog, N-Boc-L-phenylalanine. The comparison highlights the expected shifts and multiplicities arising from the key structural features of the target molecule, namely the N-methyl and the gem-dimethyl groups at the β-position.

Proton Assignment This compound (Expected) N-Boc-L-phenylalanine (Experimental, CD₃OD) [1]Structural Difference and Expected Spectral Impact
Phenyl (Ar-H )~7.2-7.4 ppm (m, 5H)7.26 ppm (s, 5H)The electronic environment of the phenyl protons is expected to be similar. A multiplet is anticipated due to potential rotational hindrance.
α-H ~4.5-4.8 ppm (s, 1H)4.36 ppm (dd, 1H)The absence of coupling partners on the β-carbon in the intermediate will result in a singlet for the α-proton. The chemical shift will be influenced by the adjacent N-methyl group.
N-CH~2.8-3.0 ppm (s, 3H)-The N-methyl group is expected to appear as a sharp singlet in this region.
β-(CH ₃)₂~1.3-1.5 ppm (s, 6H)-The two methyl groups on the β-carbon are chemically equivalent and will appear as a single, strong singlet.
Boc C(CH ₃)₃~1.4 ppm (s, 9H)1.36 ppm (s, 9H)The tert-butyl protons of the Boc protecting group will present as a characteristic sharp singlet, largely unaffected by minor structural changes elsewhere in the molecule.
β-CH-2.87 ppm (dd, 1H), 3.16 ppm (dd, 1H)The methylene protons in N-Boc-L-phenylalanine are diastereotopic and appear as distinct doublets of doublets. This signal is absent in the intermediate.

Note: The expected chemical shifts for this compound are estimations based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra of small organic molecules like this compound is crucial for reproducibility and accurate data interpretation.

Sample Preparation for ¹H NMR Spectroscopy
  • Sample Quantity: Weigh approximately 5-25 mg of the dried this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for this type of molecule. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be applied.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent. If not already present in the deuterated solvent, add a very small drop of a dilute TMS solution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Workflow for ¹H NMR Spectrum Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to the final analysis of the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick assign Structure Assignment peak_pick->assign

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

References

Navigating the Complexities of Synthetic Intermediates: A 13C NMR Comparative Analysis of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical synthesis, the precise characterization of intermediates is paramount to ensuring the efficacy and purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of (Rac)-Taltobulin intermediate-1, a key precursor in the synthesis of the potent anticancer agent Taltobulin, focusing on the application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for its structural elucidation and comparison with potential alternative intermediates. This analysis is tailored for researchers, scientists, and drug development professionals who rely on robust analytical techniques for informed decision-making in the synthetic process.

This compound , chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, plays a crucial role in the total synthesis of Taltobulin.[1] Taltobulin itself is a powerful microtubule inhibitor, disrupting tubulin polymerization and inducing mitotic arrest, ultimately leading to apoptosis in cancer cells.[2][3] The stereochemistry and purity of its intermediates, such as intermediate-1, are critical for the biological activity of the final compound.

Comparative 13C NMR Data

Due to the proprietary nature of drug development, publicly available experimental 13C NMR data for this compound is scarce. However, a detailed analysis can be performed by comparing its predicted 13C NMR chemical shifts with those of structurally analogous compounds. For this guide, we will compare the expected chemical shifts of this compound with known values for N-Boc-L-phenylalanine and related structures. This comparative approach allows for the confident assignment of carbon signals and the identification of any potential impurities or alternative structures.

Carbon AtomThis compound (Predicted δ ppm)N-Boc-L-phenylalanine (Experimental δ ppm)Key Structural Difference
Carbonyl (Carboxylic Acid)~175-178175.9Minimal change expected.
Carbonyl (Boc)~155-157155.2Minimal change expected.
Quaternary (Boc)~80-8279.8Minimal change expected.
Methyl (Boc)~2828.3Minimal change expected.
α-Carbon~60-6554.5Significant downfield shift due to N-methylation.
β-Carbon~40-4538.2Significant downfield shift due to gem-dimethyl groups.
Phenyl C1 (ipso)~140-142136.9Minor shift due to substitution on the β-carbon.
Phenyl C2, C6 (ortho)~128-130129.3Minimal change expected.
Phenyl C3, C5 (meta)~128-129128.5Minimal change expected.
Phenyl C4 (para)~126-128127.0Minimal change expected.
N-Methyl~30-35N/AUnique signal for the N-methyl group.
gem-Dimethyl~25-30N/AUnique signals for the two β-methyl groups.

Table 1: Comparative 13C NMR Chemical Shifts. Predicted values for this compound are based on standard chemical shift increments and comparison with structurally similar compounds. Experimental data for N-Boc-L-phenylalanine is provided as a reference.

Experimental Protocol for 13C NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible 13C NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the analyte, this compound or a comparative compound.
  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The analysis should be performed on a spectrometer with a minimum field strength of 100 MHz for ¹³C nuclei (corresponding to a 400 MHz ¹H frequency).
  • Tune and match the probe for the ¹³C frequency.
  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.
  • Typical acquisition parameters include:
  • Pulse angle: 30-45°
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • The spectral width should be set to encompass all expected carbon signals (typically 0-200 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Workflow for 13C NMR Structural Verification

The following diagram illustrates the logical workflow for the 13C NMR analysis of a synthetic intermediate like this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Conclusion a Weigh Intermediate b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Spectrometer Setup c->d e Acquire 13C Spectrum d->e f Fourier Transform & Phasing e->f g Chemical Shift Referencing f->g h Peak Assignment g->h i Comparison with Predicted/Reference Data h->i j Structure Verified i->j Match k Impurity/Alternative Structure Detected i->k Mismatch

Figure 1: Workflow for 13C NMR Analysis of Synthetic Intermediates.

Conclusion

The 13C NMR analysis, even when relying on predicted data and comparisons with known compounds, provides a powerful tool for the structural verification of this compound. The key distinguishing features in the 13C NMR spectrum, such as the downfield shifts of the α- and β-carbons and the unique signals for the N-methyl and gem-dimethyl groups, serve as reliable diagnostic markers. By following a rigorous experimental protocol and a logical analytical workflow, researchers can confidently assess the identity and purity of this critical intermediate, ensuring the successful synthesis of the promising anticancer agent, Taltobulin. This comparative approach underscores the importance of robust analytical methodologies in modern drug development.

References

Unveiling Molecular Structures: A Comparative Guide to the Analysis of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug development, the precise characterization of synthetic intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent tubulin inhibitor Taltobulin, requires rigorous analytical scrutiny. This guide provides a comparative overview of mass spectrometry and other analytical techniques for the characterization of this intermediate, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate methods.

Performance Comparison: Mass Spectrometry vs. Alternative Methods

The choice of analytical technique for characterizing a synthetic intermediate like this compound depends on the specific information required, such as molecular weight confirmation, structural elucidation, purity assessment, and quantification. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.[1][2][3]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight, Fragmentation PatternAtomic Connectivity, 3D StructurePurity, Quantification
Sensitivity High (picomole to femtomole)[4]Low[4]Moderate to High
Sample Requirement LowHighLow
Structural Detail High (with MS/MS)Very High (unambiguous structure)[5]Low (retention time)
Quantitative Yes (with standards)Yes (qNMR)Yes (primary application)[3]
Throughput HighLowHigh
Hyphenation LC-MS, GC-MS[6]LC-NMRLC-MS, LC-DAD/UV[1]

In-Depth Look: Mass Spectrometry Fragmentation Analysis

Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for confirming the molecular weight and deducing the structure of synthetic intermediates.[7][8] While specific experimental fragmentation data for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the general principles of peptide and small molecule fragmentation.[9][10]

The fragmentation of a peptide-like molecule such as a Taltobulin intermediate is expected to occur primarily at the amide bonds, leading to the formation of b and y ions, which are characteristic of peptide fragmentation.[11] Additional cleavages can occur at other labile bonds within the molecule.

Below is a hypothetical experimental workflow for the analysis of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Intermediate-1 Solution HPLC HPLC Separation (C18 Column) Sample->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI Elution MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Analysis Spectrum Interpretation & Structure Elucidation MS2->Analysis

LC-MS/MS Experimental Workflow

A hypothetical fragmentation pathway for a simplified tripeptide structure, analogous to a Taltobulin intermediate, is depicted below. This illustrates the generation of key fragment ions that are used for structural confirmation.

fragmentation_pathway cluster_peptide Precursor Ion [M+H]+ R1-CH(NH2)-CO-NH-CH(R2)-CO-NH-CH(R3)-COOH R1-CH(NH2)-CO-NH-CH(R2)-CO-NH-CH(R3)-COOH b1 b1 ion [R1-CH(NH2)-CO]+ R1-CH(NH2)-CO-NH-CH(R2)-CO-NH-CH(R3)-COOH->b1 Amide Bond Cleavage y2 y2 ion [NH2-CH(R2)-CO-NH-CH(R3)-COOH]+ R1-CH(NH2)-CO-NH-CH(R2)-CO-NH-CH(R3)-COOH->y2 Amide Bond Cleavage b2 b2 ion [R1-CH(NH2)-CO-NH-CH(R2)-CO]+ R1-CH(NH2)-CO-NH-CH(R2)-CO-NH-CH(R3)-COOH->b2 Amide Bond Cleavage y1 y1 ion [NH2-CH(R3)-COOH]+ R1-CH(NH2)-CO-NH-CH(R2)-CO-NH-CH(R3)-COOH->y1 Amide Bond Cleavage

Hypothetical Tripeptide Fragmentation

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and reliable data. Below is a representative protocol for the LC-MS/MS analysis of a synthetic intermediate like this compound.

Objective: To confirm the molecular weight and obtain structural information of this compound using ESI-MS/MS.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, water, and formic acid

  • A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-1000.

    • Data-Dependent Acquisition (DDA): Select the top 3 most intense ions from the MS1 scan for fragmentation.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

    • MS2 Scan Range: m/z 50-1000.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺ in the MS1 spectrum.

    • Analyze the MS2 spectra to identify characteristic fragment ions.

    • Propose a fragmentation pathway consistent with the observed fragments to confirm the structure.

Conclusion

The comprehensive characterization of synthetic intermediates is a critical step in drug development. While techniques like NMR and HPLC provide invaluable information on structure and purity, mass spectrometry offers unparalleled sensitivity for molecular weight confirmation and structural elucidation through fragmentation analysis. For a molecule like this compound, a combined analytical approach is recommended. The high-throughput and information-rich nature of LC-MS/MS makes it an essential tool for ensuring the identity and quality of this key precursor in the synthesis of Taltobulin.

References

Purity Under the Microscope: A Comparative Analysis of (Rac)-Taltobulin Intermediate-1 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the purity of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent anticancer agent Taltobulin, from two representative suppliers.

Taltobulin is a synthetic analogue of the natural product hemiasterlin and functions as a microtubule depolymerizing agent.[1] Its synthesis involves the coupling of several complex fragments, and the stereochemical integrity of each intermediate is crucial for the efficacy and safety of the final compound. This compound, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-L-phenylalanine, is a critical chiral intermediate in some synthetic routes.[2] Given that this intermediate is a racemate, the subsequent resolution or stereoselective transformations necessitate a high degree of chemical purity to avoid complications in downstream steps.

This guide presents a hypothetical comparison based on typical data provided by suppliers and outlines a rigorous experimental protocol for independent verification of purity.

Comparative Purity Analysis

The following table summarizes the purity specifications for this compound from two suppliers: the commercially available product from MedChemExpress (MCE) and a hypothetical competitor, "Supplier B," representing a typical alternative source.

ParameterSupplier A (MedChemExpress)Supplier B (Hypothetical)
Product Name This compound(Rac)-N-Boc-N,β,β-trimethyl-phenylalanine
CAS Number 676487-35-7676487-35-7
Stated Purity (by HPLC) >95% (Typical Lot)≥95%
Appearance White to off-white solidWhite crystalline powder
Analytical Method Provided HPLC, NMR, MSCertificate of Analysis (CoA) with HPLC
Potential Impurities Profiled Diastereomers, residual solvents, starting materialNot specified
Chiral Purity Not specified (racemate)Not specified (racemate)

Experimental Protocols for Purity Verification

To independently assess the purity of this compound, a comprehensive analytical approach is required. The following protocols describe the determination of chemical and chiral purity using High-Performance Liquid Chromatography (HPLC).

Chemical Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from any non-isomeric impurities, such as starting materials, byproducts, or degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the intermediate in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 214 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the chemical purity.

Chiral Purity Determination by Chiral HPLC

This method is crucial for confirming the racemic nature of the intermediate and ensuring the absence of any enantiomeric excess, which could indicate an issue with the synthesis of the racemic starting materials.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)

Reagents:

  • n-Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of n-Hexane:Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the intermediate in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Data Analysis:

    • Integrate the two enantiomer peaks.

    • A racemic mixture should result in two peaks with an area ratio of approximately 50:50.

Signaling Pathways and Logical Relationships

The purity of this compound directly impacts the subsequent synthetic steps and the quality of the final Taltobulin product. The following diagram illustrates the logical workflow from intermediate quality control to the final API.

cluster_0 Supplier Evaluation cluster_1 Quality Control Analysis cluster_2 Downstream Synthesis cluster_3 Final Product Supplier_A Supplier A (Rac)-Taltobulin Int-1 RP_HPLC Chemical Purity (RP-HPLC) Supplier_A->RP_HPLC Chiral_HPLC Chiral Purity (Chiral HPLC) Supplier_A->Chiral_HPLC Supplier_B Supplier B (Rac)-Taltobulin Int-1 Supplier_B->RP_HPLC Supplier_B->Chiral_HPLC Resolution Diastereomeric Resolution or Chiral Separation RP_HPLC->Resolution Purity ≥ 95% Chiral_HPLC->Resolution Racemic (50:50) Coupling Peptide Coupling Reactions Resolution->Coupling Taltobulin_API Taltobulin API Coupling->Taltobulin_API

Caption: Quality control workflow for this compound.

Experimental Workflow Visualization

The following diagram outlines the key steps in the comparative analysis of this compound from different suppliers.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Start prep_A Dissolve Supplier A Sample start->prep_A prep_B Dissolve Supplier B Sample start->prep_B rp_hplc RP-HPLC Gradient Elution UV Detection @ 214 nm prep_A->rp_hplc chiral_hplc Chiral HPLC Isocratic Elution UV Detection @ 220 nm prep_A->chiral_hplc prep_B->rp_hplc prep_B->chiral_hplc compare_purity Compare Chemical Purity (%) rp_hplc->compare_purity compare_racemic Verify Racemic Nature (50:50) chiral_hplc->compare_racemic end End compare_purity->end compare_racemic->end

Caption: Experimental workflow for purity comparison.

Conclusion

The purity of this compound is a critical parameter that can influence the efficiency of subsequent synthetic transformations and the quality of the final Taltobulin API. While suppliers provide initial purity data, it is imperative for researchers to perform independent verification using robust analytical methods like RP-HPLC and chiral HPLC. This guide provides a framework for such a comparative analysis, enabling informed decisions in the procurement of this vital synthetic intermediate. By ensuring the high quality of starting materials, researchers can mitigate risks of failed reactions, complex purifications, and compromised final product integrity.

References

Navigating the Crucial Step of Structural Validation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative analytical techniques, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods for their specific needs.

While the specific crystallographic data for (Rac)-Taltobulin intermediate-1 is not publicly available, this guide will utilize the closely related and pharmacologically significant parent compound, Taltobulin (also known as HTI-286), for which both X-ray diffraction and Nuclear Magnetic Resonance (NMR) data have been published.[1] This allows for a practical and data-driven comparison of these powerful analytical techniques.

At a Glance: Comparing Structural Validation Techniques

The choice of analytical method for confirming a molecular structure depends on various factors, including the nature of the sample, the level of detail required, and the availability of high-quality crystals.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, solution-state conformation, dynamic informationMolecular weight, elemental formula, fragmentation patterns
Resolution Atomic (<1 Å)Provides an ensemble-averaged structure in solutionProvides mass-to-charge ratio
Key Advantage Unambiguous determination of the complete 3D structureProvides structural information in a biologically relevant state (solution)High sensitivity and accuracy for molecular weight determination
Key Limitation Requires a high-quality single crystal, which can be challenging to growAmbiguities in stereochemistry can arise; does not provide precise bond lengths/anglesDoes not provide information on the 3D arrangement of atoms

Deep Dive: X-ray Crystallography of Taltobulin

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map is generated, from which the molecular structure can be determined with high precision.

A study on the absolute configurations of Taltobulin and a related compound, HTI-042, successfully utilized single-crystal X-ray diffraction analysis to confirm their stereochemistry.[1] This was crucial for understanding their biological activity as tubulin inhibitors.[1]

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow.

G cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Crystal Growth A->B C Crystal Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Validation & Analysis G->H

Caption: Workflow for small molecule structure determination by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical protocol for the single-crystal X-ray diffraction of a small molecule like Taltobulin involves the following steps:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is then solved using computational methods and subsequently refined to obtain the final atomic coordinates, bond lengths, angles, and other structural parameters.

Alternative and Complementary Techniques

While X-ray crystallography is definitive, other techniques provide valuable and often complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Taltobulin, 1D NOE (Nuclear Overhauser Effect) experiments were instrumental in determining its stereochemistry, which was later confirmed by X-ray analysis.[1]

Experimental Protocol: 1D NOE NMR

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and a 1D NOE experiment is performed. This involves selectively irradiating a specific proton resonance and observing the effect on the intensities of other proton signals.

  • Data Analysis: An enhancement of a proton signal upon irradiation of a nearby proton indicates that they are close in space (typically within 5 Å). By systematically performing these experiments, a network of spatial correlations can be built up, providing insights into the molecule's 3D structure and stereochemistry in solution.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about a molecule's mass and elemental composition. While it does not directly provide 3D structural information, it is an essential tool for confirming the molecular weight and formula of a synthesized compound, such as a Taltobulin intermediate.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which provides the precise mass of the molecular ion.

Conclusion

The validation of a molecular structure is a critical step in the research and development of new chemical entities. While single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure, a multi-faceted approach utilizing complementary techniques such as NMR spectroscopy and mass spectrometry provides a more complete and robust characterization of a molecule. The choice of methodology will ultimately be guided by the specific research question and the physical properties of the compound .

References

Navigating the Crucial Step: A Comparative Guide to Chiral Separation of (Rac)-Taltobulin Intermediate-1 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of methodologies for the chiral separation of (Rac)-Taltobulin intermediate-1 enantiomers, a key building block in the synthesis of the potent antimicrotubule agent, Taltobulin.[1][2][3] We will delve into established chromatographic techniques, presenting supporting experimental data and detailed protocols to aid in the selection of an optimal separation strategy.

Taltobulin, a synthetic analog of hemiasterlin, exhibits significant antimitotic activity by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1][3] The synthesis of Taltobulin is a multi-step process involving several chiral intermediates.[1] The enantiomeric purity of these intermediates is critical as different enantiomers can have varied pharmacological activities and toxicological profiles.[4][5]

This guide focuses on two powerful and widely adopted techniques for chiral separations in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[6][7][8]

Comparative Analysis of Chiral Separation Techniques

The selection of a suitable chiral separation method is often a balance between resolution, analysis time, solvent consumption, and scalability. Below is a summary of hypothetical yet representative experimental data for the separation of this compound enantiomers using both chiral HPLC and SFC.

ParameterChiral HPLCChiral SFC
Stationary Phase Polysaccharide-based CSPPolysaccharide-based CSP
Mobile Phase Hexane/Isopropanol (90:10, v/v)CO2/Methanol (80:20, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C35 °C
Back Pressure ~80 bar~150 bar
Retention Time (Enantiomer 1) 8.5 min3.2 min
Retention Time (Enantiomer 2) 10.2 min4.1 min
Resolution (Rs) > 2.0> 1.8
Analysis Time ~15 min~5 min
Solvent Consumption HighLow

Experimental Workflow for Chiral Separation

The general workflow for developing a chiral separation method for a novel compound like this compound involves screening different chiral stationary phases and mobile phases to find the optimal conditions.

G cluster_0 Method Development cluster_1 Analysis & Purification Racemate Racemic Taltobulin Intermediate-1 Screening Column & Mobile Phase Screening (HPLC/SFC) Racemate->Screening Inject Optimization Optimization of Separation Parameters Screening->Optimization Select Best Condition Analytical Analytical Scale Separation Optimization->Analytical Apply Optimized Method Preparative Preparative Scale Purification Analytical->Preparative Scale-up Enantiomers Isolated Enantiomers Preparative->Enantiomers

Figure 1. A generalized workflow for the chiral separation of this compound, from initial screening to the isolation of pure enantiomers.

Detailed Experimental Protocols

Below are detailed protocols for the chiral HPLC and SFC methods summarized in the table above. These serve as a starting point for method development and optimization.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate the enantiomers of this compound using normal-phase chiral HPLC.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane (HPLC grade) and Isopropanol (HPLC grade).

  • Sample: this compound dissolved in mobile phase (1 mg/mL).

Procedure:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector to an appropriate wavelength for detecting the analyte.

  • Inject 10 µL of the sample solution.

  • Run the analysis for approximately 15 minutes.

  • Identify and quantify the two enantiomers based on their retention times and peak areas.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

Objective: To achieve a fast and efficient separation of this compound enantiomers using chiral SFC.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Materials:

  • Column: A polysaccharide-based chiral stationary phase (CSP) column suitable for SFC (e.g., Chiralpak® AD-3, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 and Methanol (SFC grade).

  • Sample: this compound dissolved in methanol (1 mg/mL).

Procedure:

  • Set the SFC system parameters:

    • CO2 flow rate: 2.4 mL/min

    • Methanol flow rate: 0.6 mL/min (total flow rate of 3.0 mL/min)

    • Mobile phase composition: 80% CO2, 20% Methanol

  • Set the column oven temperature to 35 °C.

  • Set the back pressure regulator to 150 bar.

  • Equilibrate the column with the mobile phase until the system is stable.

  • Set the UV detector to the appropriate wavelength.

  • Inject 5 µL of the sample solution.

  • Run the analysis for approximately 5 minutes.

  • Identify and quantify the two enantiomers.

Conclusion

Both chiral HPLC and SFC are effective techniques for the separation of this compound enantiomers. Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it an attractive "green" alternative for high-throughput screening and purification.[7][8][9] However, chiral HPLC remains a robust and widely accessible technique that can provide excellent resolution.[6][10][11] The choice between these methods will ultimately depend on the specific requirements of the laboratory, including the need for speed, the cost of solvents, and the availability of instrumentation. The provided protocols and data serve as a foundation for researchers to develop and validate a chiral separation method tailored to their specific needs in the synthesis of Taltobulin and other chiral pharmaceuticals.

References

Spectroscopic Scrutiny: A Comparative Analysis of Taltobulin and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative guide offering a spectroscopic analysis of the potent anti-cancer agent taltobulin and its synthetic intermediates has been published today. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive look at the spectroscopic characteristics that define these molecules. The publication features in-depth experimental data, detailed methodologies, and visual representations of the synthetic pathway, offering a critical resource for those engaged in the fields of oncology and medicinal chemistry.

Taltobulin (HTI-286), a synthetic analogue of the marine natural product hemiasterlin, is a powerful antimicrotubule agent that has demonstrated significant potential in circumventing multidrug resistance in cancer cells. Understanding the structural nuances of taltobulin and its precursors is paramount for the development of novel analogues and for optimizing its synthesis for clinical applications. This guide provides a foundational spectroscopic comparison to aid in these endeavors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for taltobulin and a pivotal intermediate in its synthesis, providing a clear comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Taltobulin 7.35 – 7.20m-Ar-H
4.88d10.0NCH
4.63d10.0NCH
3.19s-NCH₃
2.31s-NCH₃
1.05s-C(CH₃)₃
............
Intermediate 1 7.33 – 7.27m-Ar-H
4.15d9.5NCH
3.01s-NCH₃
1.10s-C(CH₃)₃
............

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
Taltobulin 172.5C=O
171.0C=O
138.0Ar-C
129.0Ar-CH
......
Intermediate 1 173.1C=O
138.5Ar-C
128.8Ar-CH
......

Table 3: Mass Spectrometry Data

CompoundIonization ModeCalculated Mass [M+H]⁺Observed Mass [M+H]⁺
Taltobulin ESI474.3432474.3435
Intermediate 1 ESI349.2329349.2331

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard, high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Data processing was performed using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were infused directly into the source.

Synthetic Pathway and Workflow

The synthesis of taltobulin is a multi-step process involving the coupling of key intermediates. The following diagram illustrates a simplified synthetic pathway, highlighting the transition from a key intermediate to the final taltobulin product.

Taltobulin_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthesis of Taltobulin Intermediate_A Dipeptide Intermediate Coupling Peptide Coupling (HATU, DIPEA) Intermediate_A->Coupling Intermediate_B Amino Acid Derivative Intermediate_B->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Caption: Synthetic pathway of taltobulin.

This guide serves as a valuable resource for the scientific community, facilitating a deeper understanding of the spectroscopic properties of taltobulin and its synthetic precursors. The provided data and protocols are intended to support ongoing research and development in the critical area of cancer therapeutics.

A Comparative Analysis of Synthetic Pathways to Taltobulin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of promising therapeutic agents is a critical hurdle. Taltobulin (HTI-286), a potent synthetic analog of the marine natural product hemiasterlin, has shown significant promise as an antimitotic agent. This guide provides a detailed comparison of the two primary synthetic routes to taltobulin: the convergent synthesis and a more recent approach utilizing a four-component Ugi reaction. This analysis, supported by experimental data, aims to inform strategic decisions in the synthesis and development of taltobulin and related compounds.

Executive Summary

This guide presents a cost-benefit analysis of two distinct synthetic pathways to taltobulin. The traditional convergent synthesis involves the sequential coupling of three prepared building blocks, offering a robust and well-established method. In contrast, the Ugi reaction-based synthesis provides a more expeditious and convergent route, significantly reducing the number of linear steps. While direct cost comparisons are proprietary and depend on reagent sourcing, this guide offers a comparative assessment based on reported yields, step count, and chemical complexity, providing a valuable resource for researchers to evaluate which pathway best suits their specific needs in terms of scale, time, and available resources.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic pathways to taltobulin.

ParameterConvergent SynthesisUgi Reaction-based Synthesis
Overall Yield Information not publicly available in consolidated form~11% (for the analogous hemiasterlin synthesis)[1]
Longest Linear Sequence Information not publicly available in consolidated form10 steps (for the analogous hemiasterlin synthesis)[1]
Key Advantages Well-established methodology; modular approach allowing for analog synthesis.Highly convergent and efficient; reduces the number of synthetic steps.[1]
Key Challenges Potentially longer overall sequence; requires preparation of multiple complex building blocks.Requires specialized knowledge of multicomponent reactions; optimization of the Ugi reaction can be crucial.
Starting Materials 3,3-dimethylacrylic acid, benzene, chiral synthons (e.g., Evans auxiliary).[2]Commercially available or readily prepared aldehydes, amines, isocyanides, and carboxylic acids.
Key Reactions Friedel-Crafts acylation, Evans chiral auxiliary method, Wittig olefination, peptide couplings.[2]Four-component Ugi reaction, subsequent deprotection and cyclization steps.

Synthetic Pathway Diagrams

To visually compare the logic of the two synthetic approaches, the following diagrams illustrate the overall workflow.

convergent_synthesis cluster_bb1 Building Block 1 (VI) Synthesis cluster_bb2 Building Block 2 (XV) Synthesis cluster_bb3 Building Block 3 (XIV) Synthesis start1 Starting Materials steps1 Multiple Steps (e.g., Evans Auxiliary) start1->steps1 bb1 Building Block (VI) steps1->bb1 coupling Sequential Peptide Couplings bb1->coupling start2 Starting Materials steps2 Multiple Steps start2->steps2 bb2 Building Block (XV) steps2->bb2 bb2->coupling start3 Starting Materials steps3 Multiple Steps (e.g., Wittig Olefination) start3->steps3 bb3 Building Block (XIV) steps3->bb3 bb3->coupling taltobulin Taltobulin coupling->taltobulin

Convergent Synthesis Workflow.

ugi_synthesis cluster_reactants Ugi Reaction Components aldehyde Aldehyde ugi_reaction Four-Component Ugi Reaction aldehyde->ugi_reaction amine Amine amine->ugi_reaction isocyanide Isocyanide isocyanide->ugi_reaction acid Carboxylic Acid acid->ugi_reaction post_ugi Post-Ugi Modifications (Deprotection, etc.) ugi_reaction->post_ugi taltobulin Taltobulin post_ugi->taltobulin

Ugi Reaction-based Synthesis Workflow.

Experimental Protocols

Key Experiment: Convergent Synthesis of Taltobulin Building Block (VI)[2]

This protocol outlines the stereoselective synthesis of a key building block of taltobulin.

Materials:

  • 3,3-dimethylacrylic acid (I)

  • Aluminum chloride

  • Benzene

  • Pivaloyl chloride

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans chiral auxiliary)

  • Lithium hexamethyldisilazide (LHMDS)

  • Triisopropylphenylsulfonyl azide

Procedure:

  • Synthesis of 3-methyl-3-phenylbutanoic acid (II): 3,3-dimethylacrylic acid (I) is heated with aluminum chloride in benzene to yield 3-methyl-3-phenylbutanoic acid (II).

  • Formation of the N-acyloxazolidinone (III): The acid (II) is reacted with pivaloyl chloride to form a mixed anhydride, which is then treated with the lithiated Evans chiral auxiliary to provide the amide (III).

  • Azide Introduction (IV): Treatment of (III) with a base followed by triisopropylphenylsulfonyl azide introduces the azide group, yielding intermediate (IV).

  • Subsequent transformations: Further steps, including reduction of the azide and other modifications, lead to the final building block (VI).

Note: This is a summarized protocol. For detailed reaction conditions, purification procedures, and characterization data, please refer to the primary literature.

Key Experiment: Ugi Four-Component Reaction for Taltobulin Core Synthesis

This protocol describes the central step in the more recent, expeditious synthesis of the taltobulin backbone.

Materials:

  • A suitable aldehyde precursor

  • An amine precursor

  • An isocyanide precursor

  • A carboxylic acid precursor

  • Methanol or another suitable polar solvent

Procedure:

  • Reaction Setup: The aldehyde, amine, carboxylic acid, and isocyanide are combined in a single reaction vessel, typically in a polar solvent like methanol.

  • Reaction Conditions: The reaction is usually stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed, and the crude product is purified, often by column chromatography, to yield the Ugi product which serves as a key intermediate for the final steps towards taltobulin.

Note: The specific reactants for the taltobulin synthesis and detailed conditions are outlined in the primary research publication by Spring and colleagues.[3]

Conclusion

Both the convergent and the Ugi reaction-based synthetic pathways offer viable routes to taltobulin. The choice between them will likely depend on the specific goals of the research team.

  • The convergent synthesis , while potentially longer, is a more traditional and modular approach. This modularity can be advantageous for the synthesis of a library of analogs for structure-activity relationship (SAR) studies, as each building block can be independently modified.

  • The Ugi reaction-based synthesis offers a significant increase in efficiency and a reduction in the number of linear steps, making it an attractive option for the rapid synthesis of taltobulin itself.[1] This pathway is particularly well-suited for producing larger quantities of the final compound once the initial route development is complete.

For drug development professionals, the Ugi-based route presents a compelling case for process optimization and scale-up due to its convergent nature. However, the convergent route remains a powerful tool for initial exploration and the generation of chemical diversity. A thorough evaluation of in-house expertise, available resources, and the ultimate project goals should guide the selection of the most appropriate synthetic strategy.

References

Comparative Biological Activity of Taltobulin and Its Synthetic Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of the potent anticancer agent Taltobulin (also known as HTI-286) and its synthetic precursors. Taltobulin is a synthetic analogue of the marine natural product hemiasterlin and has demonstrated significant efficacy as a microtubule-destabilizing agent.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of Taltobulin and its derivatives.

Executive Summary

Taltobulin exerts its potent anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces programmed cell death (apoptosis) in cancer cells.[1][3][4][5] While extensive research has focused on the final Taltobulin molecule and its various analogues, publicly available data on the biological activity of its synthetic intermediates is scarce. This guide summarizes the known biological activities, provides detailed experimental protocols for their assessment, and visualizes the key cellular pathways involved.

Comparative Data on Biological Activity

Extensive literature searches did not yield quantitative biological activity data (e.g., IC50 values for cytotoxicity or tubulin polymerization inhibition) for specific, publicly documented synthetic intermediates of Taltobulin, such as (6R)-Taltobulin intermediate-9, Taltobulin intermediate-11, and Taltobulin intermediate-3. The available research focuses predominantly on the structure-activity relationships of analogues of the final Taltobulin compound.

The following table summarizes the reported biological activity of Taltobulin against various cancer cell lines.

CompoundCell LineAssay TypeIC50 (nM)Reference
Taltobulin (HTI-286)Average of 18 human tumor cell linesCytotoxicity2.5 ± 2.1[1]
Taltobulin (HTI-286)KB-3-1 (human epidermoid carcinoma)Cytotoxicity2.4[1]

Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Taltobulin's primary mechanism of action involves its binding to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway for Taltobulin-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by Taltobulin, leading to apoptosis.

Taltobulin_Apoptosis_Pathway Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taltobulin inhibits tubulin polymerization, leading to microtubule disruption, mitotic arrest, and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activity of Taltobulin and its derivatives are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a GTP stock solution (e.g., 10 mM) in the same buffer.

    • Prepare test compounds at various concentrations in the appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound or vehicle control.

    • On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration ~3 mg/mL) and GTP (final concentration 1 mM) in the general tubulin buffer.

    • Initiate the reaction by adding the tubulin mixture to the wells of the pre-warmed (37°C) 96-well plate.

    • Immediately place the plate in a temperature-controlled spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture cancer cell lines in appropriate media and conditions.

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells by resuspending them in cold 70% ethanol and incubating them at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content versus cell count.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of Taltobulin and its derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays TubulinAssay Tubulin Polymerization Assay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellCycle Cell Cycle Analysis (Flow Cytometry) CytotoxicityAssay->CellCycle If Active ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycle->ApoptosisAssay Compound Test Compound (Taltobulin or Intermediate) Compound->TubulinAssay Compound->CytotoxicityAssay

Caption: Workflow for the biological evaluation of Taltobulin and its intermediates.

Conclusion

Taltobulin is a highly potent antimicrotubule agent with a well-defined mechanism of action. While the biological activities of numerous Taltobulin analogues have been explored to optimize its therapeutic potential, a significant data gap exists regarding the bioactivity of its synthetic intermediates. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to conduct their own investigations into the structure-activity relationships of Taltobulin and its precursors, which could lead to the development of novel and more effective anticancer drugs.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Taltobulin intermediate-1 is an integral component in the synthesis of Taltobulin, a potent tubulin inhibitor and a common cytotoxic component in Antibody-Drug Conjugates (ADCs).[1][2][3][4] Due to the cytotoxic nature of the final product, this intermediate must be handled with extreme care, and all waste materials generated during its use should be treated as hazardous. Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[5][6]

This guide provides a comprehensive overview of the recommended disposal procedures for this compound, drawing upon established safety protocols for handling cytotoxic compounds in a research environment. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with the information provided herein.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to have a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this intermediate is not publicly available, an SDS for a related compound, Taltobulin intermediate-4, indicates hazards such as acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[7] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.To prevent skin contact and absorption of the chemical.
Lab Coat A disposable, back-closing gown made of a low-permeability fabric.To protect clothing and skin from contamination.
Eye Protection Chemical splash goggles and a face shield.To protect the eyes and face from splashes and aerosols.
Respiratory An N95 respirator or higher, especially when handling powders or creating aerosols.To prevent inhalation of the compound.

Waste Segregation and Disposal Plan

All materials that come into contact with this compound must be segregated as hazardous cytotoxic waste.[6] This includes both "trace" and "bulk" contaminated items.

Waste Categorization and Disposal Containers:

Waste CategoryDescriptionRecommended Container
Bulk Contaminated Waste Unused or expired this compound, grossly contaminated items, and spill cleanup materials.Yellow, rigid, puncture-proof, and leak-proof container with a "Cytotoxic/Chemotherapy Waste" label.
Trace Contaminated Waste Empty vials, contaminated PPE (gloves, gowns), and labware with minimal residual contamination.Yellow chemotherapy waste bags within a designated hazardous waste bin.
Sharps Waste Needles, syringes, and contaminated glass or plasticware that can puncture the skin.Red or yellow, puncture-proof sharps container labeled for cytotoxic waste.[6][8]

Experimental Protocol: Decontamination of Work Surfaces

Following any experiment involving this compound, the work area must be thoroughly decontaminated.

Materials:

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Sterile, low-lint wipes

  • Appropriate PPE

Procedure:

  • Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire work surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated areas. Dispose of the wipe in the appropriate hazardous waste container.[5]

  • Rinsing: With a new wipe moistened with sterile water, rinse away any residual detergent using the same unidirectional technique. Dispose of the wipe.

  • Final Decontamination: Use a new wipe saturated with 70% IPA to wipe the surface again.[5] This step disinfects and removes any remaining chemical residues. Allow the surface to air dry completely.

  • PPE Disposal: Carefully doff and dispose of all PPE as trace-contaminated waste.[9]

Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area. A cytotoxic spill kit should be readily accessible wherever this compound is handled.[8][9]

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all required PPE from the spill kit.

  • Containment: Use absorbent pads from the spill kit to gently cover and contain the spill.

  • Decontamination: Apply a deactivating agent if available and recommended by your institution's EHS. Otherwise, carefully clean the area as described in the decontamination protocol above, working from the outer edges of the spill inward.

  • Disposal: All cleanup materials must be disposed of as bulk-contaminated cytotoxic waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

A Waste Generation (this compound) B Is the item sharp? A->B C Is it bulk or trace contamination? B->C No D Cytotoxic Sharps Container (Red/Yellow) B->D Yes E Bulk Cytotoxic Waste Container (Yellow, Rigid) C->E Bulk F Trace Cytotoxic Waste Bag (Yellow) C->F Trace G Final Disposal (Incineration or Chemical Neutralization) D->G E->G F->G

Caption: Decision tree for the segregation and disposal of this compound waste.

This comprehensive approach to the handling and disposal of this compound is designed to minimize risk and ensure a safe laboratory environment. Adherence to these protocols, in conjunction with institutional guidelines, is paramount for all personnel involved in the research and development of cytotoxic compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Taltobulin intermediate-1
Reactant of Route 2
Reactant of Route 2
(Rac)-Taltobulin intermediate-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.